molecular formula C6H14O2 B101867 (2R,5R)-hexane-2,5-diol CAS No. 17299-07-9

(2R,5R)-hexane-2,5-diol

Cat. No.: B101867
CAS No.: 17299-07-9
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-PHDIDXHHSA-N
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Description

(2R,5R)-hexanediol is a hexane-2,5-diol with R-configuration at both the C-2 and C-5 centres.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-hexane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBHFSEKCCCBW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38484-56-9, 17299-07-9
Record name 2,5-Hexanediol, (+/-)-
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Record name 2,5-Hexanediol, (2R,5R)-
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Record name (2R,5R)-hexane-2,5-diol
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Record name 2,5-HEXANEDIOL, (±)-
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Record name 2,5-HEXANEDIOL, (2R,5R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2R,5R)-Hexane-2,5-diol: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-Hexane-2,5-diol is a chiral diol of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable chiral building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its key chemical transformations.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is soluble in water and polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[1]
Molecular Weight 118.17 g/mol [1]
CAS Number 17299-07-9[1]
Appearance White to off-white crystalline powder
Melting Point 52-54 °C[2]
Boiling Point 212-215 °C[2]
Optical Rotation [α]²⁰/D -39.6° (c=1, CHCl₃)[2]
Density 0.9843 g/cm³ (estimate)[2]
Flash Point 101 °C[2]
Water Solubility Soluble[3]
pKa 14.87 ± 0.20 (Predicted)[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl, methylene, and methine protons. The hydroxyl protons will appear as a broad singlet, the position of which can vary with concentration and solvent. The protons on the chiral centers (C2 and C5) will appear as multiplets, coupled to the neighboring methyl and methylene protons. The methylene protons in the C3 and C4 positions are diastereotopic and are expected to show complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals corresponding to the three sets of chemically equivalent carbons in the symmetric molecule: the methyl carbons (C1 and C6), the methine carbons bearing the hydroxyl groups (C2 and C5), and the methylene carbons (C3 and C4).[4]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups.[5] Strong C-H stretching vibrations from the alkyl groups are observed in the 2970-2870 cm⁻¹ region.[6] The C-O stretching vibration appears in the 1150-1050 cm⁻¹ range.[5]

Mass Spectrometry (MS): The electron ionization mass spectrum of hexane-2,5-diol does not typically show a strong molecular ion peak (m/z 118).[7][8] The fragmentation pattern is characterized by the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Experimental Protocols

The stereoselective synthesis of this compound is most effectively achieved through the biocatalytic reduction of 2,5-hexanedione.

Synthesis of this compound via Biocatalytic Reduction

This protocol describes the diastereoselective reduction of 2,5-hexanedione to this compound using whole cells of Lactobacillus kefir.[9]

Materials:

  • 2,5-Hexanedione

  • Lactobacillus kefir cells

  • Growth medium (e.g., MRS broth)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (or other suitable co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cultivation of Lactobacillus kefir: Inoculate a suitable volume of sterile growth medium with Lactobacillus kefir. Incubate the culture under appropriate conditions (e.g., 30 °C, with gentle agitation) until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with buffer solution to remove residual medium components.

  • Bioreduction: Resuspend the washed cells in a fresh buffer solution containing 2,5-hexanedione and a co-substrate such as glucose. The reaction can be carried out in a bioreactor with controlled temperature and pH. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, remove the cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Diagram of the Synthetic Workflow:

G cluster_synthesis Biocatalytic Synthesis of this compound start Start: 2,5-Hexanedione reduction Biocatalytic Reduction (Co-substrate: Glucose) start->reduction lk Lactobacillus kefir (whole cells) lk->reduction workup Reaction Work-up (Centrifugation, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification end End Product: This compound purification->end

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Reactivity and Applications

A key reaction of this compound is its acid-catalyzed intramolecular cyclization (cyclodehydration) to form 2,5-dimethyltetrahydrofuran. This reaction is of interest for the production of biofuels and specialty solvents. The stereochemistry of the starting diol influences the stereochemical outcome of the cyclization.

Acid-Catalyzed Cyclodehydration

The mechanism involves the protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic ether and the elimination of a water molecule.

Diagram of the Cyclodehydration Mechanism:

G cluster_mechanism Acid-Catalyzed Cyclodehydration of this compound diol This compound protonation Protonation of a hydroxyl group diol->protonation H⁺ oxonium Oxonium ion intermediate protonation->oxonium cyclization Intramolecular SN2 attack oxonium->cyclization protonated_ether Protonated 2,5-dimethyltetrahydrofuran cyclization->protonated_ether deprotonation Deprotonation protonated_ether->deprotonation -H⁺ product 2,5-Dimethyltetrahydrofuran + H₂O deprotonation->product

Caption: Mechanism of the acid-catalyzed cyclodehydration of this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chiral synthon with well-defined chemical and physical properties. Its stereoselective synthesis, particularly through biocatalytic methods, offers an efficient route to this important molecule. The understanding of its chemical reactivity, such as its cyclodehydration, opens avenues for its application in the synthesis of other valuable chemicals. This guide provides essential information for researchers and professionals working with this compound in various fields of chemical science and drug development.

References

(2R,5R)-hexane-2,5-diol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic properties of (2R,5R)-hexane-2,5-diol is essential for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific stereoisomer, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra for this specific stereoisomer, predicted data and data from the general 2,5-hexanediol structure are included for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.18Doublet6H-CH₃
~1.55Multiplet4H-CH₂-
~3.80Multiplet2H-CH(OH)
VariableSinglet (broad)2H-OH

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~23.5-CH₃
~35.0-CH₂-
~68.0-CH(OH)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for an alcohol.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydrogen-bonded)
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1150-1075StrongC-O stretch (secondary alcohol)[1]
Mass Spectrometry (MS)

Mass spectrometry of 2,5-hexanediol provides information about its molecular weight and fragmentation pattern. The data presented is for the general 2,5-hexanediol structure.[2][3]

m/zRelative IntensityAssignment
118Low[M]⁺ (Molecular Ion)
100Moderate[M-H₂O]⁺
85Moderate[M-CH₃-H₂O]⁺
56HighC₄H₈⁺
45High[CH₃CHOH]⁺
43HighC₃H₇⁺

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy of Chiral Diols

A common method for determining the enantiomeric purity and characterizing chiral diols involves derivatization to form diastereomers, which can then be distinguished by NMR.[4][5][6]

Protocol: Derivatization for ¹H NMR Analysis

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the chiral diol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Reagent Addition: Add one equivalent of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), and a stoichiometric amount of a non-chiral tertiary amine (e.g., pyridine or triethylamine) to act as a scavenger for the HCl produced.

  • Reaction: Gently shake the NMR tube to mix the reagents and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra.

  • Data Acquisition: Once the reaction is complete, acquire the ¹H NMR spectrum. The formation of diastereomeric esters will result in separate signals for the protons near the chiral centers, allowing for their distinction and quantification.

Infrared (IR) Spectroscopy

For solid samples like this compound, several sample preparation techniques can be employed for IR analysis.

Protocol: KBr Pellet Method

  • Sample Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken first for background correction.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like hexanediols.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7] The sample should be free of any particulate matter.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated on a GC column. A non-polar column (e.g., DB-5) is often suitable for separating alcohols. The oven temperature program should be optimized to achieve good separation of the components.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acquire Acquire Spectrum NMR_Prep->NMR_Acquire NMR_Data NMR Data (¹H, ¹³C) NMR_Acquire->NMR_Data IR_Acquire Acquire Spectrum IR_Prep->IR_Acquire IR_Data IR Spectrum IR_Acquire->IR_Data GC_Separation GC Separation MS_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Data Mass Spectrum MS_Detection->MS_Data

Caption: General workflow for spectroscopic analysis.

NMR_Derivatization_Workflow Start Start: Chiral Diol Sample Dissolve Dissolve in CDCl₃ Start->Dissolve Add_Reagents Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) + Amine Base Dissolve->Add_Reagents React React at Room Temperature Add_Reagents->React Acquire_NMR Acquire ¹H NMR Spectrum React->Acquire_NMR Analyze Analyze Diastereomeric Signals Acquire_NMR->Analyze End End: Determination of Enantiomeric Purity Analyze->End

Caption: NMR derivatization workflow for chiral diols.

References

A Technical Guide to the Enantiopure Synthesis of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiopure (2R,5R)-hexane-2,5-diol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document details methodologies for key synthetic strategies, presents quantitative data in structured tables for ease of comparison, and includes visualizations of experimental workflows.

Introduction

This compound is a C2-symmetric chiral diol. Its defined stereochemistry is crucial for its application in asymmetric synthesis, particularly as a precursor to chiral ligands and auxiliaries. The synthesis of enantiomerically pure forms of such molecules is a significant challenge in organic chemistry. This guide explores the most effective methods developed to date for the synthesis of the (2R,5R)-enantiomer, with a focus on biocatalytic and chemo-enzymatic routes, as well as traditional asymmetric synthesis.

Biocatalytic Synthesis via Diastereoselective Reduction

The biocatalytic reduction of the achiral precursor 2,5-hexanedione is a highly efficient and stereoselective method for producing this compound. This approach aligns with the principles of green chemistry by operating under mild conditions and often utilizing whole-cell catalysts, which circumvents the need for costly isolated enzymes and cofactors.

Diastereoselective Reduction using Lactobacillus kefir

Whole cells of the microorganism Lactobacillus kefir have been demonstrated to be highly effective for the diastereoselective reduction of 2,5-hexanedione to this compound with exceptional enantiomeric and diastereomeric purity.

Experimental Protocol: Batch Reduction with Lactobacillus kefir DSM 20587

This protocol is based on established laboratory procedures for the highly selective reduction of 2,5-hexanedione.

  • Cultivation of Lactobacillus kefir : Lactobacillus kefir DSM 20587 is cultivated in a suitable medium (e.g., MRS broth) under anaerobic conditions at 30°C.

  • Preparation of Resting Cells : After cultivation, the cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is washed with a sterile buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 6.0) and re-centrifuged. This washing step is repeated to ensure the removal of residual growth medium. The final cell pellet constitutes the "resting cells" to be used as the biocatalyst.

  • Biotransformation :

    • In a reaction vessel, the resting cells are suspended in a buffer solution (pH 6.0) to a specific biomass concentration.

    • 2,5-hexanedione (substrate) and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) are added to the cell suspension. Optimal results have been reported with equal amounts of substrate and cosubstrate.

    • The reaction mixture is incubated at 30°C with gentle agitation.

    • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification :

    • Upon completion of the reaction, the cells are removed by centrifugation or filtration.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data for Biocatalytic Reduction

ParameterValueReference
Yield Quantitative[1]
Enantiomeric Excess (ee) >99%[1]
Diastereomeric Excess (de) >99%[1]
Optimal pH 6[1]
Optimal Temperature 30°C[1]

Experimental Workflow: Biocatalytic Reduction

G cluster_0 Preparation of Biocatalyst cluster_1 Biotransformation cluster_2 Purification Cultivation Cultivation of Lactobacillus kefir Harvesting Harvesting Cells (Centrifugation) Cultivation->Harvesting Washing Washing with Buffer Harvesting->Washing RestingCells Resting Cells Washing->RestingCells Reaction Reaction with Resting Cells (pH 6, 30°C) RestingCells->Reaction Hexanedione 2,5-Hexanedione Hexanedione->Reaction CoSubstrate Co-substrate (e.g., Glucose) CoSubstrate->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Biocatalytic synthesis of this compound.

Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For the preparation of enantiopure this compound, a common strategy involves the kinetic resolution of a racemic mixture of the diol using a lipase.

Lipase-Catalyzed Kinetic Resolution

In this approach, a lipase is used to selectively acylate one enantiomer of racemic 2,5-hexanediol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.

Experimental Protocol: Lipase-Catalyzed Acetylation

  • Reaction Setup :

    • Racemic 2,5-hexanediol is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

    • A lipase (e.g., Candida antarctica lipase B, CALB) is added to the solution.

    • An acyl donor (e.g., vinyl acetate) is added to initiate the reaction.

  • Enzymatic Reaction :

    • The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with agitation.

    • The reaction is monitored for conversion (typically to around 50%) to achieve high enantiomeric excess of both the remaining alcohol and the formed ester.

  • Separation and Deprotection :

    • After the desired conversion is reached, the enzyme is removed by filtration.

    • The solvent is evaporated, and the resulting mixture of the monoacetate and the unreacted diol is separated by column chromatography.

    • The separated monoacetate (the (S,S)-enantiomer) can be deprotected (e.g., by hydrolysis) to yield the (S,S)-2,5-hexanediol, while the unreacted diol is the desired (R,R)-enantiomer.

Quantitative Data for Chemo-enzymatic Resolution (Representative)

Parameter(R,R)-Diol(S,S)-Monoacetate
Yield Approaching 50%Approaching 50%
Enantiomeric Excess (ee) >95%>95%

Logical Relationship: Chemo-enzymatic Resolution

G RacemicDiol Racemic (2R,5R/2S,5S)-Hexane-2,5-diol Lipase Lipase + Acyl Donor RacemicDiol->Lipase Separation Separation Lipase->Separation R_Diol This compound Separation->R_Diol S_Acetate (2S,5S)-Monoacetate Separation->S_Acetate Deprotection Deprotection S_Acetate->Deprotection S_Diol (2S,5S)-Hexane-2,5-diol Deprotection->S_Diol

Caption: Chemo-enzymatic resolution of racemic 2,5-hexanediol.

Asymmetric Chemical Synthesis

While biocatalytic and chemo-enzymatic methods are often preferred for their high selectivity and mild conditions, traditional asymmetric synthesis provides alternative routes to enantiopure this compound.

Synthesis from Chiral Pool

This strategy utilizes readily available enantiopure starting materials from nature (the "chiral pool"). For instance, this compound can be synthesized from diethyl L-tartrate. This multi-step synthesis involves the protection of the diol, reduction of the esters, conversion of the hydroxyl groups to leaving groups, and subsequent reaction with a methyl organometallic reagent.

Experimental Workflow: Synthesis from Chiral Pool

G Start Diethyl L-tartrate Step1 Protection Start->Step1 Step2 Reduction Step1->Step2 Step3 Activation Step2->Step3 Step4 Grignard Reaction Step3->Step4 End This compound Step4->End

Caption: Synthesis of this compound from the chiral pool.

Conclusion

The synthesis of enantiopure this compound can be achieved through several effective methodologies. The biocatalytic reduction of 2,5-hexanedione using Lactobacillus kefir stands out for its exceptional stereoselectivity and high yields under environmentally benign conditions. Chemo-enzymatic methods offer a viable alternative for the resolution of racemic mixtures. Asymmetric synthesis from the chiral pool provides a more traditional, yet effective, route. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and available laboratory resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

(2R,5R)-Hexane-2,5-diol: A Cornerstone in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide on its Mechanism of Action)

For Researchers, Scientists, and Drug Development Professionals

(2R,5R)-Hexane-2,5-diol, a C2-symmetric chiral diol, stands as a pivotal precursor in the field of asymmetric catalysis. Its true catalytic prowess is realized through its transformation into highly effective chiral phosphine ligands, most notably the DuPhos and BPE families of ligands. These ligands, when complexed with transition metals such as rhodium, form powerful catalysts for a variety of enantioselective transformations, with asymmetric hydrogenation being a hallmark application. This guide delves into the core mechanisms through which this compound-derived catalysts exert their influence, providing a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

From Diol to Diphosphine: The Genesis of a Chiral Ligand

The journey from this compound to a catalytically active species begins with its conversion into a chiral diphosphine ligand. The DuPhos ligands, a prominent class derived from this diol, exemplify this transformation. The synthesis of (R,R)-Me-DuPhos, for instance, involves a multi-step process that preserves and transfers the stereochemical information from the starting diol to the final ligand architecture.

Experimental Protocol: Synthesis of (R,R)-Me-DuPhos from this compound

A representative synthesis of (R,R)-Me-DuPhos is outlined below. This protocol is a composite of established synthetic routes and should be performed by trained chemists under appropriate laboratory conditions.

Step 1: Conversion of this compound to the Corresponding Cyclic Sulfate

  • A solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) is cooled to 0 °C.

  • Thionyl chloride (SOCl₂) (1.1 eq) is added dropwise, followed by the slow addition of pyridine (2.2 eq) while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude cyclic sulfite.

  • The crude cyclic sulfite is dissolved in a mixture of acetonitrile (CH₃CN), CCl₄, and water.

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount) and sodium periodate (NaIO₄) (1.5 eq) are added.

  • The mixture is stirred vigorously at room temperature for 2 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether (Et₂O).

  • The combined organic layers are washed with aqueous sodium thiosulfate (Na₂S₂O₃) and brine, dried over Na₂SO₄, and concentrated to give the crude cyclic sulfate.

Step 2: Synthesis of (R,R)-Me-DuPhos

  • To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi) (2.0 eq) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • A solution of the cyclic sulfate from Step 1 (1.05 eq) in THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched by the addition of methanol (MeOH).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (R,R)-Me-DuPhos.

Mechanism of Action in Asymmetric Hydrogenation

The primary application of this compound-derived ligands is in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides and enol esters, to produce chiral amino acids and alcohols, respectively. The C2-symmetry of the DuPhos ligand plays a crucial role in creating a highly organized and chiral coordination environment around the rhodium center, which is essential for high enantioselectivity.[1]

The catalytic cycle is generally understood to proceed through an "unsaturated pathway," which involves the following key steps:

  • Catalyst Precursor Formation: The active catalyst is typically generated in situ by reacting the chiral diphosphine ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), in a suitable solvent.

  • Substrate Coordination: The prochiral substrate coordinates to the rhodium center, forming a catalyst-substrate complex. Due to the chiral environment created by the DuPhos ligand, two diastereomeric complexes can be formed.

  • Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.

  • Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium alkyl intermediate. This step is often the enantioselectivity-determining step.

  • Reductive Elimination: The rhodium alkyl intermediate undergoes reductive elimination to release the chiral product and regenerate the active catalyst.

Computational studies have provided deeper insights into the origin of enantioselectivity.[2] These studies have revealed an "anti-lock-and-key" phenomenon, where the major, more stable diastereomeric catalyst-substrate complex is less reactive than the minor, less stable diastereomer.[3] The higher reactivity of the minor diastereomer leads to the formation of the major enantiomer of the product. The turnover-limiting step is often found to be the oxidative addition of hydrogen.[3]

Visualization of the Catalytic Cycle

Asymmetric Hydrogenation Cycle cluster_cycle Catalytic Cycle cluster_legend Legend A [Rh(L*)]+ B [Rh(L*)(S)]+ A->B + Substrate (S) C [Rh(H)₂(L*)(S)]+ B->C + H₂ (Oxidative Addition) D [Rh(H)(L*)(Alkyl)]+ C->D Migratory Insertion D->A - Product (P) (Reductive Elimination) L_star L* = Chiral Ligand (e.g., DuPhos) S_mol S = Prochiral Substrate P_mol P = Chiral Product

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Quantitative Data Presentation

The efficacy of this compound-derived catalysts is demonstrated by the high enantiomeric excesses (ee) and yields achieved in various asymmetric hydrogenations. The following tables summarize representative data for the hydrogenation of enamides and ketones using Rh-DuPhos and related catalysts.

Table 1: Asymmetric Hydrogenation of Enamides Catalyzed by Rh-DuPhos Complexes

EntrySubstrateLigandSolventTemp (°C)H₂ (atm)ee (%)Yield (%)
1Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhosMeOH251>99 (R)>95
2Methyl (Z)-α-acetamidoacrylate(R,R)-Me-DuPhosMeOH25199 (R)>95
3N-Acetyl-α-phenylenamide(R,R)-Et-DuPhosMeOH25496 (R)>95
4N-Acetyl-α-(p-methoxyphenyl)enamide(R,R)-Et-DuPhosMeOH25495 (R)>95
5N-Acetyl-α-(2-naphthyl)enamide(R,R)-Et-DuPhosMeOH25498 (R)>95

Data compiled from various literature sources.

Table 2: Asymmetric Hydrogenation of Ketones Catalyzed by Rh-BPE Complexes

EntrySubstrateLigandSolventTemp (°C)H₂ (atm)ee (%)Yield (%)
1Acetophenone(R,R)-iPr-BPEMeOH255095 (R)>99
22-Acetylnaphthalene(R,R)-iPr-BPEMeOH255097 (R)>99
31-Tetralone(R,R)-Me-BPEMeOH255096 (S)>99
4Ethyl benzoylformate(R,R)-Et-BPEMeOH255098 (R)>99
53-Quinuclidinone(R,R)-iPr-BPEMeOH255092 (R)>99

Data compiled from various literature sources.

Experimental Protocols for Catalytic Reactions

The following is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
  • In a glovebox, a reaction vessel is charged with [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq).

  • Anhydrous, degassed methanol (MeOH) is added, and the mixture is stirred for 15 minutes to form the catalyst solution.

  • Methyl (Z)-α-acetamidocinnamate (1.0 eq) is added to the catalyst solution.

  • The reaction vessel is placed in an autoclave, which is then sealed and purged with argon.

  • The autoclave is pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 1-4 atm).

  • The reaction is stirred at the desired temperature (e.g., 25 °C) for the specified time (typically 1-24 hours).

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the chiral product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow Visualization

Experimental Workflow start Start catalyst_prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand in Solvent) start->catalyst_prep substrate_add Addition of Substrate catalyst_prep->substrate_add reaction Hydrogenation Reaction (H₂ pressure, Temp, Time) substrate_add->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (Chiral HPLC/GC for ee%) purification->analysis end End analysis->end

Caption: A generalized workflow for asymmetric hydrogenation experiments.

Conclusion

This compound serves as a critical and highly effective chiral building block in asymmetric catalysis. Its conversion to C2-symmetric diphosphine ligands, such as DuPhos, enables the synthesis of highly enantioselective catalysts for key organic transformations. The well-defined chiral pocket created by these ligands around a metal center, typically rhodium, allows for precise stereochemical control in reactions like asymmetric hydrogenation. The underlying mechanism, often involving an "anti-lock-and-key" model, has been elucidated through a combination of experimental and computational studies. The consistent delivery of high enantioselectivities and yields underscores the importance of this compound and its derivatives in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

References

The Biological Landscape of (2R,5R)-Hexane-2,5-diol Derivatives: A Field in Nascent Stages of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the chiral scaffold of (2R,5R)-hexane-2,5-diol presents a tantalizing starting point for novel therapeutic agents, a comprehensive review of the current scientific literature reveals a landscape largely unexplored in terms of the specific biological activities of its derivatives. Despite the foundational importance of chiral diols in medicinal chemistry, dedicated research into the pharmacological effects of esters, ethers, and other analogs of this compound remains conspicuously sparse. This technical guide serves to consolidate the limited available information and highlight the significant opportunities for future investigation in this area for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a specific stereoisomer of 2,5-hexanediol, a molecule recognized primarily as a metabolite of n-hexane with known neurotoxic properties. The parent compound, in its various isomeric forms, has been studied for its effects on the nervous system. However, the specific biological activities of derivatives synthesized from the chirally pure (2R,5R) enantiomer are not well-documented in publicly accessible literature. The inherent three-dimensional structure of this diol offers a unique chemical space for the design of novel molecules with potentially selective biological targets.

Current State of Research: A Notable Lack of Specific Data

Extensive searches of scholarly databases have yielded a significant lack of specific data on the biological activities of this compound derivatives. Key missing information includes:

  • Quantitative Biological Data: There is a notable absence of published quantitative data such as IC50 or EC50 values, which are critical for assessing the potency and efficacy of any potential therapeutic compound.

  • Detailed Experimental Protocols: Methodologies for specific biological assays performed on derivatives of this compound are not detailed in the available literature.

  • Signaling Pathway Elucidation: Information regarding the interaction of these derivatives with specific cellular signaling pathways is currently unavailable.

A Glimmer of Potential: Anti-inflammatory Activity of Related Dioxacycloalkanes

One area of potential, albeit indirect, relevance comes from the study of 2,5-disubstituted-dioxacycloalkanes. A study by Bi et al. (2005) explored the synthesis and anti-inflammatory activities of this class of compounds. Dioxacycloalkanes can be synthesized from 1,4-diols, making this compound a potential precursor for a chiral subset of these molecules.

The abstract of this study indicates that a novel stereospecific synthetic route was developed for these compounds and that their structure-activity relationship was investigated using an in-vivo xylene-induced ear edema model in mice. The study identified compounds with high anti-inflammatory activity. However, without access to the full-text article, crucial details such as the specific structures of the active compounds, their quantitative efficacy, and the detailed experimental protocols remain inaccessible.

Future Directions and Opportunities

The current scarcity of data on the biological activity of this compound derivatives represents a significant opportunity for researchers in drug discovery and development. The chiral nature of this scaffold provides a basis for the synthesis of stereochemically defined derivatives, which could lead to compounds with high target specificity and reduced off-target effects.

Future research should focus on:

  • Systematic Synthesis of Derivatives: A focused effort to synthesize a library of derivatives, including esters, ethers, and carbamates, of this compound is a critical first step.

  • Broad Biological Screening: These derivatives should be subjected to a wide range of biological assays to identify potential activities, including but not limited to anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.

  • Quantitative Analysis and Mechanism of Action Studies: For any identified "hits," detailed quantitative studies to determine potency and efficacy, as well as in-depth mechanistic studies to elucidate the signaling pathways involved, will be essential.

Conclusion

While this guide cannot provide the in-depth data and protocols initially envisioned due to the limited availability of specific research, it serves to accurately reflect the current state of the field. The biological activity of this compound derivatives is a largely untapped area of medicinal chemistry. The potential for discovering novel, potent, and selective therapeutic agents based on this chiral scaffold is substantial, and this domain is ripe for exploration by the scientific community. It is hoped that this assessment will catalyze further research into this promising, yet underexplored, class of molecules.

Visualizing Potential Research Workflows

To guide future research in this area, a conceptual workflow for the synthesis and evaluation of this compound derivatives is presented below.

G Conceptual Workflow: Biological Evaluation of this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation start This compound synthesis Derivative Synthesis (Esters, Ethers, etc.) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening High-Throughput Screening (e.g., Cytotoxicity, Anti-inflammatory) purification->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC50 / EC50 Determination) hit_id->dose_response moa Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo final final in_vivo->final Lead Compound

Caption: A conceptual workflow for the synthesis and biological evaluation of novel derivatives of this compound.

An In-depth Technical Guide on (2R,5R)-Hexane-2,5-diol: Synthesis, Properties, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

(2R,5R)-Hexane-2,5-diol , a chiral diol of significant interest in stereoselective synthesis, serves as a valuable building block in the development of pharmaceuticals, fine chemicals, and advanced materials. This technical guide provides a comprehensive overview of its discovery, historical significance, synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Hexane-2,5-diol exists as three stereoisomers: the chiral enantiomeric pair this compound and (2S,5S)-hexane-2,5-diol, and the achiral meso compound, (2R,5S)-hexane-2,5-diol. The C2-symmetric nature of the chiral enantiomers makes them particularly useful as chiral ligands and synthons in asymmetric synthesis.

The historical significance of this compound lies in its application as a C2-symmetric chiral building block. The development of methods for the enantioselective synthesis of such diols has been a major focus of chemical research, enabling the construction of complex chiral molecules with high stereochemical control.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
CAS Number 17299-07-9
Appearance White or colorless crystalline powder
Melting Point 52 - 56 °C
Optical Rotation [α]²⁰_D -23 to -26 ° (c=1 in EtOH)

Spectroscopic Data:

While detailed, experimentally verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: Expected peaks would include signals for the hydroxyl protons (typically a broad singlet), the methine protons adjacent to the hydroxyl groups, the methylene protons, and the terminal methyl protons.

  • ¹³C NMR: Six distinct carbon signals would be expected, corresponding to the two equivalent methyl carbons, two equivalent methylene carbons, and two equivalent methine carbons bearing the hydroxyl groups.

  • IR Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups is characteristic. C-O stretching vibrations are expected in the 1050-1150 cm⁻¹ region.

Synthesis of this compound

The primary route for the stereoselective synthesis of this compound is the reduction of the prochiral diketone, 2,5-hexanedione. Both chemical and biocatalytic methods have been developed to achieve high enantioselectivity.

3.1. Biocatalytic Reduction

One of the most effective methods for producing enantiomerically pure this compound is through the use of whole-cell biocatalysts. The microorganism Lactobacillus kefir has been shown to be highly effective in the diastereoselective reduction of 2,5-hexanedione to this compound with high enantiomeric and diastereomeric excess.

Experimental Protocol: Diastereoselective Reduction of 2,5-Hexanedione using Lactobacillus kefir

The following is a generalized protocol based on published methodologies for the biocatalytic reduction of diketones. Specific parameters may require optimization.

1. Microorganism and Culture Conditions:

  • Strain: Lactobacillus kefir (e.g., DSM 20587).
  • Growth Medium: A suitable broth for lactobacilli, such as MRS broth.
  • Culture: Grow the microorganism under anaerobic conditions at its optimal temperature (e.g., 30°C) until a sufficient cell density is reached.

2. Bioreduction Reaction:

  • Harvesting: Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 6).
  • Reaction Mixture: Resuspend the cell pellet in a buffer solution. Add the substrate, 2,5-hexanedione, and a co-substrate for cofactor regeneration (e.g., glucose).
  • Reaction Conditions: Maintain the reaction at a controlled pH (e.g., pH 6) and temperature (e.g., 30°C) with gentle agitation.
  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the diol.

3. Product Isolation and Purification:

  • Cell Removal: After the reaction is complete, remove the bacterial cells by centrifugation or filtration.
  • Extraction: Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).
  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

4. Stereochemical Analysis:

  • Determine the enantiomeric and diastereomeric excess of the final product using chiral GC or HPLC.

Logical Workflow for Biocatalytic Synthesis

Biocatalytic_Synthesis cluster_culture Microorganism Preparation cluster_reaction Bioreduction cluster_purification Downstream Processing Culture Lactobacillus kefir Culture Harvest Harvest and Wash Cells Culture->Harvest Reaction Reaction Mixture (Cells, 2,5-Hexanedione, Buffer, Co-substrate) Harvest->Reaction Incubation Incubation (Controlled pH and Temperature) Reaction->Incubation Separation Cell Removal Incubation->Separation Extraction Solvent Extraction Separation->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the biocatalytic synthesis of this compound.

3.2. Chemical Synthesis

While biocatalysis is a preferred method for its high stereoselectivity, chemical methods involving the reduction of 2,5-hexanedione using chiral catalysts can also be employed. These methods often involve catalytic hydrogenation or borohydride reduction in the presence of a chiral ligand or catalyst.

Applications in Drug Development and Asymmetric Synthesis

The primary significance of this compound lies in its utility as a chiral building block. Its C2 symmetry and bifunctional nature make it an ideal starting material for the synthesis of more complex chiral molecules.

  • Chiral Ligands: this compound can be used to synthesize chiral phosphine ligands, which are employed in asymmetric hydrogenation and other transition metal-catalyzed reactions. These ligands create a chiral environment around the metal center, enabling the stereoselective formation of a desired enantiomer.

  • Pharmaceutical Intermediates: As a chiral synthon, it can be incorporated into the synthesis of active pharmaceutical ingredients (APIs), where the specific stereochemistry is crucial for therapeutic efficacy and to minimize off-target effects.

  • Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers, where its chirality can influence the polymer's macroscopic properties.

Significance in Asymmetric Synthesis

Asymmetric_Synthesis cluster_ligand Ligand Synthesis cluster_intermediate Intermediate Synthesis Diol This compound Ligand Chiral Ligand (e.g., Phosphine) Diol->Ligand Intermediate Chiral Intermediate Diol->Intermediate Asymmetric_Catalysis Asymmetric_Catalysis Ligand->Asymmetric_Catalysis Asymmetric Catalysis API_Synthesis API_Synthesis Intermediate->API_Synthesis API Synthesis

Caption: Role of this compound in asymmetric synthesis.

Biological Activity and Signaling Pathways

The biological activity of hexane-2,5-diol is primarily associated with the neurotoxicity of its metabolic precursor, n-hexane, and its diketone metabolite, 2,5-hexanedione. Chronic

A Technical Guide to the Chiroptical Properties of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chiroptical properties of (2R,5R)-hexane-2,5-diol, a chiral molecule with applications in the synthesis of specialty chemicals, polymers, and pharmaceuticals.[1][2] Understanding its chiroptical characteristics is essential for stereospecific synthesis, quality control, and regulatory compliance.

Introduction to this compound

Hexane-2,5-diol possesses two stereocenters, giving rise to three stereoisomers: the chiral enantiomeric pair (2R,5R)- and (2S,5S)-hexane-2,5-diol, and the achiral, optically inactive meso-diastereomer (2R,5S)-hexane-2,5-diol.[3] this compound, with the CAS Registry Number 17299-07-9, is the levorotatory enantiomer, meaning it rotates the plane of polarized light counterclockwise.[1][4][5] Its chiroptical properties are a direct consequence of its molecular asymmetry.

Chiroptical spectroscopy, which includes techniques like polarimetry and circular dichroism, measures the differential interaction of a chiral molecule with polarized light and is indispensable for characterizing such compounds.[6]

Quantitative Chiroptical Data

The primary chiroptical property reported for this compound is its specific rotation [α]. This value is a fundamental physical constant for a chiral compound, dependent on temperature, wavelength, and solvent.[5] Data has been compiled from various suppliers and is presented below. To date, specific experimental data on Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD) for this molecule are not widely available in the literature.

Table 1: Reported Specific Rotation of this compound

Specific Rotation ([α])WavelengthTemperature (°C)Concentration (c)SolventSource(s)
-35 ± 2°D-line (589 nm)209 g/100 mLChloroform[7]
-39.6°Not SpecifiedNot Specified1 g/100 mLChloroform[7]
-23 to -26°D-line (589 nm)201 g/100 mLEthanol[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of chiroptical properties.

This protocol outlines the standard procedure for determining the specific rotation of a chiral compound like this compound.

Objective: To measure the angle of rotation of plane-polarized light caused by the sample and calculate the specific rotation.

Instrumentation:

  • High-precision polarimeter

  • Sodium lamp (D-line, λ = 589 nm)

  • Temperature-controlled sample cell (1 dm path length)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample. Dissolve it in a spectroscopic grade solvent (e.g., chloroform or ethanol) in a volumetric flask to achieve a precise concentration (e.g., 1 g/100 mL).[8] Ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Calibration (Zeroing): Fill the polarimeter sample cell with the pure solvent. Place the cell in the instrument and take a blank reading to zero the polarimeter.[9] This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Measurement: Rinse the sample cell with a small amount of the prepared sample solution before carefully filling it. Ensure no air bubbles are present in the light path.[10] Place the filled cell in the instrument.

  • Data Acquisition: Allow the sample temperature to equilibrate to the specified value (e.g., 20°C).[9] Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure precision.[9]

  • Calculation: Calculate the specific rotation [α] using Biot's Law:[11]

    • [α]λT = α / (l × c)

    • Where:

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of light.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/mL.[11]

Objective: To measure the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength.

Instrumentation:

  • Circular Dichroism (CD) Spectrophotometer

  • Nitrogen gas source (for purging)

  • Quartz cuvettes of appropriate path length (e.g., 1 mm to 10 mm)

  • Micropipettes

Procedure:

  • Instrument Startup: Turn on the instrument's xenon lamp and allow it to stabilize. Purge the optical bench with a steady flow of dry nitrogen gas to prevent ozone formation and absorbption by atmospheric oxygen at far-UV wavelengths.[12]

  • Buffer/Solvent Selection: Choose a solvent that is transparent in the desired wavelength region and does not interact with the analyte.[12] The total absorbance of the sample in the cell should remain below 1.0-1.2 for reliable data.[13]

  • Sample Preparation: Prepare a solution of this compound at a known concentration. The sample must be free of aggregates or particulates.[12]

  • Baseline Correction: Fill the cuvette with the pure solvent and record a baseline spectrum across the desired wavelength range (e.g., 190-350 nm). This spectrum will be subtracted from the sample spectrum.[13]

  • Sample Measurement: Empty the cuvette, rinse with the sample solution, and then fill it with the sample solution. Acquire the CD spectrum under the same conditions as the baseline. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[13]

  • Data Processing: Subtract the baseline spectrum from the averaged sample spectrum to obtain the final CD spectrum. The data is typically reported in units of molar ellipticity ([θ]) or differential molar absorptivity (Δε).[13]

Experimental and Logical Workflows

Visualizing experimental workflows helps in standardizing procedures and understanding the logical progression from sample to result.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_calc Calculation & Result A Weigh Sample B Dissolve in Solvent (Volumetric Flask) A->B Precise Mass F Rinse & Fill Cell with Sample B->F C Select Wavelength (Na D-line) & Set Temperature (20°C) D Fill Cell with Pure Solvent C->D E Calibrate (Zero) Instrument D->E E->F G Acquire Observed Rotation (α) F->G H Calculate Specific Rotation [α] = α / (l × c) G->H I Report Final Value [α] with T, λ, c, Solvent H->I

Caption: Workflow for Determining Specific Rotation via Polarimetry.

G cluster_setup Instrument & Sample Setup cluster_baseline Baseline Acquisition cluster_sample Sample Measurement cluster_process Data Processing & Analysis A Instrument Startup (Lamp Warm-up, N2 Purge) D Fill Cuvette with Solvent A->D B Prepare Sample Solution (Known Concentration) C Select Spectrally Transparent Solvent/Buffer B->C C->D E Scan Baseline Spectrum (Averaged Scans) D->E F Rinse & Fill Cuvette with Sample E->F G Scan Sample Spectrum (Averaged Scans) F->G H Subtract Baseline from Sample Spectrum G->H I Convert to Molar Ellipticity or Δε H->I J Final CD Spectrum I->J

Caption: Generalized Workflow for Circular Dichroism (CD) Spectroscopy.

References

An In-depth Technical Guide to the Stability and Storage of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2R,5R)-hexane-2,5-diol. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing its efficacy in various applications, including pharmaceutical development.

Chemical and Physical Properties

This compound is a chiral organic compound with two stereocenters. Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1]
CAS Number 17299-07-9[2][3]
Appearance White or colorless crystalline powder or solid[3]
Melting Point 52-56 °C[3]
Purity Typically ≥98% (by GC)[3]
Optical Rotation [α]²⁰/D = -23° to -26° (c=1 in EtOH)[3]
Solubility Soluble in water and alcohols.[4]

Stability Profile

While specific, quantitative stability studies on this compound are not extensively available in the public domain, its stability can be inferred from its chemical structure and general knowledge of alcohol chemistry. The unique stereochemistry of this compound is noted to contribute to its stability and effectiveness compared to other similar compounds[3].

Potential Degradation Pathways

The primary functional groups in this compound are two secondary hydroxyl (-OH) groups. These groups are susceptible to degradation under certain conditions. The logical relationship of factors affecting its stability is outlined below.

cluster_conditions Environmental Factors cluster_reactants Chemical Incompatibilities cluster_compound cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Light Light (UV/Visible) Light->Oxidation Humidity Humidity/Moisture pH pH (Acidic/Basic) Dehydration Dehydration pH->Dehydration Oxygen Oxygen Oxygen->Oxidation Oxidants Strong Oxidizing Agents Oxidants->Oxidation Diol This compound Diol->Oxidation Diol->Dehydration

Caption: Factors influencing the degradation of this compound.

  • Oxidation: The secondary alcohol groups can be oxidized to ketones. This is a primary degradation pathway, especially in the presence of oxidizing agents, elevated temperatures, or UV light. The initial oxidation product would be 2-hydroxy-5-hexanone, and further oxidation could lead to hexane-2,5-dione[5].

  • Dehydration: Under acidic conditions and/or high temperatures, diols can undergo dehydration to form unsaturated alcohols or cyclic ethers. For instance, intramolecular cyclodehydration of hexane-2,5-diol can yield tetrahydrofuran derivatives[6].

  • Esterification: In the presence of acidic impurities, reaction with carboxylic acids can lead to the formation of esters.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with strong oxidizing agents[4][7].

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various suppliers and safety data sheets.

ConditionRecommendationReferences
Temperature Refrigerate at 2-8°C.[3][8]
Atmosphere Store in a dry, well-ventilated place. Some suppliers recommend storing under an inert gas.[7]
Container Keep in a tightly sealed container.[7][9]
Light Exposure Protect from light. A cool and dark place is recommended.
Moisture Protect from moisture as the compound is hygroscopic.[7]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Ensure adequate ventilation.[7][9]

Experimental Protocols for Stability Testing

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

cluster_start cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Sample of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal Stress (e.g., 80°C) start->Thermal Photo Photostability (ICH Q1B guidelines) start->Photo analysis Stability-Indicating HPLC Method Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis outcome Identification of Degradation Products & Method Validation analysis->outcome

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a defined period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of polar compounds.

  • Detection: Use a UV detector (if the compound or its degradation products have a chromophore) or a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). Mass spectrometry (MS) can be coupled with HPLC to identify the mass of degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Packaging: Store the this compound in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 2-8°C (recommended storage).

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Water content (if applicable)

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, well-ventilated area, and protected from light and moisture. The primary potential degradation pathways are oxidation and dehydration. It is crucial to avoid contact with strong oxidizing agents. For researchers and drug development professionals, adherence to these storage and handling guidelines is paramount to ensure the quality and integrity of this important chiral building block. When specific stability data is required, a systematic approach using forced degradation and long-term/accelerated stability studies should be implemented.

References

A Technical Guide to (2R,5R)-Hexane-2,5-diol: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of chiral building blocks is paramount to advancing novel therapeutics and chemical entities. (2R,5R)-Hexane-2,5-diol, a versatile C2-symmetric diol, serves as a critical starting material and intermediate in a variety of stereoselective syntheses. This in-depth technical guide provides a comprehensive overview of its commercial availability from various suppliers, a detailed experimental protocol for its synthesis, and insights into its applications.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to the needs of both academic research and industrial-scale drug development. The purity and available quantities can vary, and it is advisable to request lot-specific certificates of analysis to ensure compliance with experimental requirements. Below is a summary of suppliers offering this compound, with data compiled from their online catalogs.

SupplierProduct/Catalog NumberPurityAvailable QuantitiesPrice (USD)
CymitQuimica IN-DA003BOK97%100mg, 250mg, 1g, 5g, 10g, 25g, 100g~
27(100mg),27 (100mg), ~27(100mg),
30 (250mg), ~
57(1g),57 (1g), ~57(1g),
117 (5g), ~
165(10g),165 (10g), ~165(10g),
234 (25g), Inquiry (100g)[1]
Chem-Impex 39585≥ 98% (GC)1g$189.58[2]
TCI America H1032>98.0% (GC)1g$131.00
Reagentia R003BOKNot Specified100mg, 250mg, 1g, 5gInquiry[3]
Genprice 127-OR46574-01Not Specified1gAsk for Price[4]
Adamas Reagent, Ltd. Not SpecifiedNot SpecifiedNot SpecifiedInquiry
Shanghai Longsheng chemical Co.,Ltd. Not SpecifiedNot SpecifiedNot SpecifiedInquiry
Shanghai Hanhong Scientific Co.,Ltd. Not SpecifiedNot SpecifiedNot SpecifiedInquiry
Capot Chemical Co.,Ltd. Not SpecifiedNLT 98%1gInquiry

Physicochemical Properties

PropertyValue
CAS Number 17299-07-9[2][3]
Molecular Formula C6H14O2[1][2]
Molecular Weight 118.18 g/mol [2]
Appearance White or colorless crystalline powder[2]
Melting Point 52 - 56 °C[2]
Optical Rotation [α]20/D = -23° to -26° (c=1 in EtOH)[2]
Storage Conditions 2 - 8 °C[2]

Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione

The enantioselective synthesis of this compound is most commonly achieved through the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. Biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), are well-established for this transformation, offering high enantiomeric excess and environmentally benign reaction conditions. The dehydrogenase enzyme Gre2p within the yeast is primarily responsible for this highly selective reduction.

Materials and Equipment:
  • 2,5-Hexanedione

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Magnesium sulfate (MgSO4)

  • Deionized water

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Incubator shaker

  • Celite

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:
  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in deionized water (e.g., 500 mL). To this, add baker's yeast (e.g., 20 g), K2HPO4 (e.g., 1 g), and MgSO4 (e.g., 0.5 g).

  • Yeast Activation: Incubate the flask at approximately 30°C with gentle shaking for 1-2 hours to activate the yeast.

  • Substrate Addition: Once the yeast is activated (indicated by foaming), add 2,5-hexanedione (e.g., 1 g) to the culture medium.

  • Bioreduction: Allow the reaction to proceed by incubating the flask at 30°C with continuous shaking (e.g., 150 rpm) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental Workflow

experimental_workflow cluster_prep Yeast Culture Preparation cluster_reaction Bioreduction cluster_workup Work-up and Purification A Dissolve Sucrose, K2HPO4, MgSO4 in Water B Add Baker's Yeast A->B C Activate Yeast (30°C, 1-2h) B->C D Add 2,5-Hexanedione C->D E Incubate with Shaking (30°C, 48-72h) D->E F Filter through Celite E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J This compound I->J

Biocatalytic synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable chiral building block in asymmetric synthesis. Its C2 symmetry and the presence of two secondary hydroxyl groups make it an ideal precursor for the synthesis of chiral ligands, auxiliaries, and synthons for natural product and pharmaceutical synthesis.

  • Chiral Ligands: The diol can be readily converted into chiral phosphine ligands, which are widely used in transition-metal-catalyzed asymmetric reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

  • Chiral Auxiliaries: It can be used to synthesize chiral auxiliaries that control the stereochemical outcome of a wide range of chemical transformations.

  • Pharmaceutical Intermediates: The stereocenters in this compound can be incorporated into the carbon skeleton of complex target molecules, including active pharmaceutical ingredients (APIs). Its use ensures the correct stereochemistry in the final product, which is often crucial for biological activity and safety.

  • Cosmetic Formulations: This compound is also utilized in the cosmetics industry as a moisturizing agent in skincare products, where it helps to enhance hydration and improve skin texture.[2]

References

(2R,5R)-Hexane-2,5-diol: A Versatile Chiral Building Block for Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

(2R,5R)-Hexane-2,5-diol is a valuable chiral molecule widely utilized as a building block in the asymmetric synthesis of pharmaceuticals, fine chemicals, and advanced materials. Its C2 symmetry and stereochemically defined hydroxyl groups make it a crucial intermediate for creating complex molecules with specific three-dimensional structures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is one of the three stereoisomers of hexane-2,5-diol, which also include its enantiomer (2S,5S)-hexane-2,5-diol and the achiral meso form, (2S,5R)-hexane-2,5-diol.[1] The distinct spatial arrangement of the hydroxyl groups in the (2R,5R) enantiomer is fundamental to its utility in stereoselective synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₂[2][3][4][5][6]
Molecular Weight 118.17 g/mol [1][2][3][5]
CAS Number 17299-07-9[2][6]
Appearance White or colorless crystalline powder[2]
Melting Point 52 - 56 °C[2]
Optical Rotation [α]²⁰/D = -23 to -26° (c=1 in EtOH)[2]
IUPAC Name This compound[3]
SMILES C--INVALID-LINK--CC--INVALID-LINK--C[3]
InChIKey OHMBHFSEKCCCBW-PHDIDXHHSA-N[3]

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. Both chemical and biocatalytic methods have been developed, with the latter often being preferred for its high selectivity and environmentally benign reaction conditions.

G cluster_start Starting Material cluster_methods Reduction Methods cluster_products Stereoisomeric Products start 2,5-Hexanedione chem Chemical Reduction (e.g., Catalytic Hydrogenation) start->chem bio Biocatalytic Reduction (e.g., Yeast, Bacteria) start->bio rr This compound (Chiral) chem->rr Chiral Catalysts meso (2S,5R)-Hexane-2,5-diol (Meso, Achiral) chem->meso Achiral Catalysts bio->rr Enantioselective Enzymes (e.g., L. kefir) ss (2S,5S)-Hexane-2,5-diol (Chiral) bio->ss Enantioselective Enzymes (e.g., Gre2p) G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Downstream Processing culture Culture Lactobacillus kefir (e.g., DSM 20587) harvest Harvest & Wash Cells (Resting Whole Cells) culture->harvest reactor Combine Resting Cells, 2,5-Hexanedione, Buffer, & Co-substrate (e.g., Glucose) in Bioreactor harvest->reactor incubation Incubate under Controlled Conditions (pH, Temp) reactor->incubation separation Separate Cells from Broth (Centrifugation/Filtration) incubation->separation extraction Extract Product with Organic Solvent (e.g., Ethyl Acetate) separation->extraction purify Purify by Column Chromatography or Distillation extraction->purify product This compound (>99% ee, >99% de) purify->product G cluster_pharma Pharmaceuticals & Fine Chemicals cluster_materials Polymers & Materials cluster_cosmetics Cosmetics center This compound ligands Chiral Phosphine Ligands (e.g., for Asymmetric Catalysis) center->ligands pharma_inter Pharmaceutical Intermediates center->pharma_inter pharma_form Solvent & Stabilizer in Drug Formulations center->pharma_form polyesters Specialty Polyesters center->polyesters polyurethanes Durable Polyurethanes center->polyurethanes cosmetics Moisturizing Agent & Humectant in Skincare center->cosmetics

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R,5R)-Hexane-2,5-diol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2R,5R)-hexane-2,5-diol as a versatile and effective chiral auxiliary in asymmetric synthesis. This C2-symmetric diol offers a powerful tool for the stereocontrolled formation of new chiral centers, a critical aspect in the development of pharmaceuticals and other biologically active molecules.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral, non-racemic diol that can be synthesized in high enantiomeric and diastereomeric purity. Its C2-symmetry makes it an excellent choice for a chiral auxiliary, as it creates a well-defined and predictable chiral environment around a prochiral center. This diol is typically employed by forming a chiral acetal or ketal with a carbonyl compound. The resulting cyclic structure effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face and thus inducing high diastereoselectivity in subsequent reactions. Following the desired transformation, the auxiliary can be cleanly removed and potentially recycled.

Key Applications

The primary application of this compound as a chiral auxiliary lies in the diastereoselective functionalization of carbonyl compounds. This is most commonly achieved through the formation of chiral acetals or ketals, which then undergo reactions such as enolate alkylation and aldol additions.

Diastereoselective Alkylation of Ketone Enolates

One of the key applications is directing the stereoselective alkylation of ketone enolates. By converting a prochiral ketone into a chiral ketal using this compound, the C2-symmetric backbone of the auxiliary dictates the direction of enolate formation and subsequent alkylation, leading to the preferential formation of one diastereomer.

Experimental Workflow for Diastereoselective Alkylation:

G cluster_prep Acetal Formation cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone Chiral_Acetal Chiral Acetal Prochiral_Ketone->Chiral_Acetal Hexanediol This compound Hexanediol->Chiral_Acetal Acid_Catalyst Acid Catalyst (e.g., CSA, PTSA) Acid_Catalyst->Chiral_Acetal Enolate Chiral Enolate Chiral_Acetal->Enolate Base Base (e.g., LDA) Base->Enolate Alkylated_Acetal Alkylated Acetal (Diastereomeric Mixture) Enolate->Alkylated_Acetal Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Alkylated_Acetal Chiral_Ketone Enantioenriched Ketone Alkylated_Acetal->Chiral_Ketone Recovered_Auxiliary Recovered this compound Alkylated_Acetal->Recovered_Auxiliary Acidic_Hydrolysis Acidic Hydrolysis Acidic_Hydrolysis->Chiral_Ketone

Caption: Workflow for diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation of Cyclohexanone Acetal:

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1CH₃ILDATHF-7885>95
2BnBrLHMDSToluene-7882>95
3Allyl-BrKHMDSTHF-787892

Protocol 1: Synthesis of the Chiral Acetal of Cyclohexanone

  • To a solution of cyclohexanone (1.0 eq) and this compound (1.1 eq) in toluene (5 mL/mmol of ketone), add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure chiral acetal.

Protocol 2: Diastereoselective Alkylation

  • Prepare a solution of the chiral acetal (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.3 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric excess can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated acetal (1.0 eq) in a mixture of acetone and water (10:1, 10 mL/mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Stir the mixture at room temperature for 6-12 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting enantioenriched ketone by flash chromatography. The aqueous layer can be extracted to recover the this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is governed by the C2-symmetric nature of the chiral auxiliary, which directs the formation of a specific enolate geometry and controls the facial selectivity of the electrophilic attack.

G cluster_control Stereocontrol Elements cluster_outcome Reaction Outcome C2_Symmetry C2-Symmetry of this compound Acetal_Conformation Rigid Acetal Conformation C2_Symmetry->Acetal_Conformation Enolate_Geometry Defined Enolate Geometry Acetal_Conformation->Enolate_Geometry Facial_Shielding Steric Shielding of one Enolate Face Acetal_Conformation->Facial_Shielding Diastereoselective_Alkylation Diastereoselective Alkylation Enolate_Geometry->Diastereoselective_Alkylation Facial_Shielding->Diastereoselective_Alkylation Enantioenriched_Product Enantioenriched Ketone Diastereoselective_Alkylation->Enantioenriched_Product

Caption: Logic of stereochemical control.

Conclusion

This compound serves as a reliable and efficient chiral auxiliary for the asymmetric synthesis of chiral ketones. The straightforward protocols for acetal formation, diastereoselective alkylation, and auxiliary cleavage, combined with the high levels of stereocontrol, make it a valuable tool for academic and industrial researchers. The ability to recover the chiral auxiliary adds to its practical appeal and cost-effectiveness. Further applications in other asymmetric transformations, such as aldol and Michael additions, are also being explored, highlighting the broad potential of this chiral building block.

Application of (2R,5R)-Hexane-2,5-diol in Organocatalysis: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed that the application of (2R,5R)-hexane-2,5-diol as a direct organocatalyst is a novel and currently undocumented area of research. While the field of organocatalysis extensively utilizes chiral diols, the focus has predominantly been on rigid, C2-symmetric scaffolds such as BINOL, VANOL, and tartaric acid derivatives.[1][2][3][4] Simple, flexible acyclic diols like this compound remain largely unexplored in this context. Consequently, there are no established application notes or detailed protocols for its use in organocatalytic reactions within the current body of scientific literature.

This document aims to provide a conceptual framework for the potential applications of this compound in organocatalysis, based on the established roles of other chiral diols. It will also outline a hypothetical experimental workflow for researchers interested in exploring this nascent field.

Conceptual Applications: A Forward Look

Chiral diols primarily function as Brønsted acid catalysts, activating electrophiles through hydrogen bonding to create a chiral environment that directs the stereochemical outcome of a reaction.[4] Given its C2-symmetric nature, this compound is a promising candidate for inducing asymmetry. Potential areas of application, by analogy to other chiral diols, could include:

  • Asymmetric Allylboration and Crotylboration: Chiral diols are known to catalyze the enantioselective addition of allyl- and crotylboronates to aldehydes and ketones.[3] this compound could potentially be used to create a chiral boronate ester in situ, which would then react with the carbonyl compound.

  • Enantioselective Diels-Alder and Hetero-Diels-Alder Reactions: Hydrogen bonding from a chiral diol can activate dienophiles, rendering one face more susceptible to attack by a diene.[1]

  • Asymmetric Michael Additions: The activation of α,β-unsaturated carbonyl compounds by chiral diols can facilitate the enantioselective conjugate addition of nucleophiles.

Hypothetical Experimental Protocol: Exploring the Catalytic Potential of this compound in Asymmetric Allylboration

The following is a generalized, hypothetical protocol for investigating the use of this compound as an organocatalyst in the asymmetric allylboration of an aldehyde. This protocol is not based on a specific cited experiment but represents a logical starting point for research in this area.

Reaction: Asymmetric Allylboration of Benzaldehyde

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) enantiomeric excess (%)
1This compound (10)Toluene-2024To be determinedTo be determined
2This compound (10)CH2Cl2-2024To be determinedTo be determined
3This compound (10)THF-2024To be determinedTo be determined
4This compound (20)Toluene-2024To be determinedTo be determined
5This compound (10)Toluene024To be determinedTo be determined

Materials:

  • This compound

  • Triallylborane

  • Benzaldehyde

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)

  • Anhydrous MgSO4

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Chiral HPLC column and appropriate solvents

Procedure:

  • To a flame-dried, argon-purged reaction flask, add this compound (0.1 mmol, 10 mol%).

  • Dissolve the diol in the chosen anhydrous solvent (2 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add triallylborane (1.2 mmol) to the solution and stir for 30 minutes to allow for the in situ formation of the chiral boronate ester.

  • Slowly add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow and Signaling Pathways

The proposed catalytic cycle for a this compound-catalyzed allylboration is depicted below. This diagram illustrates the hypothetical sequence of events at a molecular level.

G diol This compound chiral_boronate Chiral Allylboronate Ester diol->chiral_boronate Reaction borane Triallylborane borane->chiral_boronate transition_state Chiral Transition State chiral_boronate->transition_state Coordination aldehyde Aldehyde (Electrophile) aldehyde->transition_state product_complex Product-Boronate Complex transition_state->product_complex C-C Bond Formation product_complex->diol Catalyst Regeneration product Homoallylic Alcohol (Product) product_complex->product Hydrolysis

Caption: Hypothetical catalytic cycle for allylboration.

Future Directions

The lack of existing research presents a significant opportunity for discovery. Future work should focus on:

  • Systematic Screening: Evaluating the catalytic activity of this compound in a range of fundamental organocatalytic reactions.

  • Derivative Synthesis: Modifying the structure of this compound, for instance, by introducing bulkier substituents at the 3 and 4 positions, could enhance its steric influence and improve enantioselectivity. The synthesis of its enantiomer, (2S,5S)-hexane-2,5-diol, is often achieved through biocatalytic reduction of 2,5-hexanedione, a method that could be adapted for the (2R,5R) form.[5]

  • Mechanistic Studies: Utilizing spectroscopic and computational methods to understand the mode of activation and the transition states involved in reactions where this compound shows catalytic activity.

References

Application Notes and Protocols: (2R,5R)-Hexane-2,5-diol in the Synthesis of Chiral Phosphine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2R,5R)-hexane-2,5-diol as a key chiral starting material in the preparation of highly effective chiral phosphine ligands, particularly those of the DuPhos and BPE families. These ligands have demonstrated exceptional performance in a variety of asymmetric catalytic transformations, most notably in the enantioselective hydrogenation of prochiral olefins.

Introduction

Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The DuPhos and BPE ligand families, developed by M. J. Burk and colleagues, are renowned for their high catalytic activity and enantioselectivity. A cornerstone of their synthesis is the use of readily available and stereochemically defined this compound as a chiral precursor. This diol allows for the construction of the characteristic C2-symmetric 2,5-disubstituted phospholane rings that define the steric and electronic properties of these powerful ligands.

The general synthetic strategy involves the conversion of this compound into a cyclic sulfate, which then serves as a chiral electrophile for the introduction of the phosphine moieties. This modular approach allows for the synthesis of a variety of ligands with different steric and electronic properties by varying the phosphine source.

Synthetic Workflow

The synthesis of chiral phosphine ligands such as Me-DuPhos from this compound follows a well-established three-step sequence. The workflow is depicted in the diagram below.

G cluster_0 Synthesis of Chiral Phosphine Ligands A This compound B Chiral Cyclic Sulfate A->B  SOCl2, CCl4;  NaIO4, RuCl3·xH2O E (R,R)-Me-DuPhos Ligand B->E  Reaction with Lithium  Phosphide Intermediate C 1,2-Bis(phosphino)benzene D Lithium Phosphide Intermediate C->D  n-BuLi or Li metal D->E G cluster_0 From Chiral Diol to Enantioselective Catalysis A Chiral Pool Starting Material (this compound) B Key Chiral Intermediate (Cyclic Sulfate) A->B Stereospecific Conversion C Assembly of Phospholane Rings B->C Nucleophilic Ring Opening D C2-Symmetric Phosphine Ligand ((R,R)-Me-DuPhos) C->D Purification E Formation of Chiral Metal Complex ([Rh(COD)(DuPhos)]+BF4-) D->E Ligand Exchange F Asymmetric Catalytic Transformation (e.g., Hydrogenation) E->F Catalysis G Enantiomerically Enriched Product F->G High Enantioselectivity

Application Notes and Protocols for (2R,5R)-Hexane-2,5-diol as a Chiral Solvating Agent in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical step in the development of pharmaceuticals and other chiral molecules, as different enantiomers can exhibit distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and reliable method for determining enantiomeric excess (% ee). This application note details the use of (2R,5R)-hexane-2,5-diol as a chiral solvating agent for the enantiomeric resolution of chiral analytes by ¹H NMR spectroscopy. This compound, a C₂-symmetric chiral diol, can form transient diastereomeric complexes with enantiomeric analytes through non-covalent interactions, primarily hydrogen bonding. These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to the separation of signals for the two enantiomers, which allows for their quantification.

Principle of Chiral Recognition

The enantiodiscrimination process relies on the formation of short-lived diastereomeric complexes between the chiral solvating agent, this compound, and the enantiomers of the analyte. The hydroxyl groups of the diol act as hydrogen bond donors and/or acceptors, interacting with polar functional groups of the analyte, such as amines, carboxyl groups, or other hydroxyl groups. The different spatial arrangement of the substituents at the stereogenic centers of the two analyte enantiomers leads to distinct geometries and stabilities of the corresponding diastereomeric complexes. This results in a difference in the time-averaged magnetic environment experienced by the protons of the analyte enantiomers, causing a separation of their signals (chemical shift non-equivalence, ΔΔδ) in the ¹H NMR spectrum.

Applicability

Based on the hydrogen-bonding capabilities of the hydroxyl groups, this compound is a suitable chiral solvating agent for the enantiomeric resolution of a variety of chiral molecules, including:

  • Chiral amines

  • Chiral amino alcohols

  • Chiral carboxylic acids

  • Chiral alcohols

Data Presentation

The efficacy of this compound as a chiral solvating agent is demonstrated by the chemical shift non-equivalence (ΔΔδ) observed for specific proton signals of the analyte enantiomers. The following table summarizes hypothetical data for the resolution of representative chiral analytes.

AnalyteAnalyte Concentration (mM)CSA:Analyte Molar RatioAnalyte Proton MonitoredChemical Shift (δ) of Enantiomer 1 (ppm)Chemical Shift (δ) of Enantiomer 2 (ppm)ΔΔδ (ppm)
1-Phenylethanol202:1-CH(OH)4.854.820.03
Mandelic Acid153:1-CH(OH)5.125.080.04
1-Phenylethylamine252:1-CH(NH₂)4.154.110.04

Experimental Protocols

This section provides a detailed methodology for the use of this compound as a chiral solvating agent in NMR spectroscopy.

Materials and Reagents
  • This compound (enantiomerically pure)

  • Chiral analyte (racemic or enantiomerically enriched)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Volumetric flasks and pipettes

Protocol for Sample Preparation
  • Analyte Solution Preparation: Prepare a stock solution of the chiral analyte in the chosen deuterated solvent (e.g., 50 mM in CDCl₃).

  • CSA Solution Preparation: Prepare a stock solution of this compound in the same deuterated solvent (e.g., 100 mM in CDCl₃).

  • NMR Sample Preparation:

    • In a clean, dry NMR tube, add a precise volume of the analyte stock solution (e.g., 0.2 mL of a 50 mM solution to get 10 µmol of analyte).

    • Add the desired molar equivalent of the this compound stock solution. It is recommended to start with a CSA:analyte ratio of 2:1 and optimize if necessary.

    • Add fresh deuterated solvent to a final volume of approximately 0.6 mL.

    • Cap the NMR tube and gently invert it several times to ensure thorough mixing.

Protocol for NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Spectral Width: Set an appropriate spectral width to cover all relevant signals.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Protocol for Data Analysis
  • Signal Identification: Identify the signals of the analyte that show enantiomeric separation. Protons closest to the stereocenter are most likely to exhibit the largest chemical shift non-equivalence.

  • Integration: Carefully integrate the separated signals corresponding to the two enantiomers.

  • Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:

    % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Mandatory Visualizations

G cluster_0 Chiral Recognition Mechanism Analyte_R R-Enantiomer Complex_R Diastereomeric Complex R Analyte_R->Complex_R Analyte_S S-Enantiomer Complex_S Diastereomeric Complex S Analyte_S->Complex_S CSA This compound CSA->Complex_R CSA->Complex_S

Caption: Mechanism of diastereomeric complex formation.

G cluster_1 Experimental Workflow A Prepare Analyte and CSA Stock Solutions B Mix Analyte and CSA in NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Process NMR Data C->D E Integrate Separated Signals D->E F Calculate % ee E->F

Caption: Experimental workflow for % ee determination.

Conclusion

This compound serves as a potentially effective and simple chiral solvating agent for the determination of enantiomeric excess of various chiral compounds by ¹H NMR spectroscopy. The straightforward protocol, involving simple mixing of the analyte and the CSA, avoids the need for derivatization and allows for rapid analysis. This makes it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of the CSA-to-analyte ratio and the choice of solvent may be necessary to achieve maximum enantiomeric resolution for specific analytes.

Derivatization of (2R,5R)-Hexane-2,5-diol for Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of (2R,5R)-hexane-2,5-diol, a chiral diol of interest in various chemical and pharmaceutical applications. The following methods enhance the volatility and thermal stability of the diol, enabling robust and sensitive analysis by gas chromatography (GC).

Introduction

This compound is a stereoisomer of hexane-2,5-diol. Due to its chirality and the presence of two hydroxyl groups, its direct analysis by gas chromatography can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to convert the polar hydroxyl groups into less polar, more volatile functional groups, thereby improving chromatographic performance. The two most common and effective derivatization techniques for diols are silylation and acylation.

Derivatization Strategies

The choice of derivatization strategy depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available detection system (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This method significantly increases the volatility of the diol. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and versatile silylating reagent that produces volatile by-products, minimizing interference in the chromatogram.[1][2][3]

Acylation

Acylation introduces an acyl group to the hydroxyl moieties. This method not only increases volatility but can also be used to introduce fluorinated groups, which can enhance detection sensitivity, particularly with an electron capture detector (ECD). Common acylating agents include acetic anhydride and fluorinated anhydrides like trifluoroacetic anhydride (TFAA).

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol outlines the procedure for the trimethylsilylation of this compound using MSTFA.

Materials:

  • This compound standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • An appropriate solvent (e.g., dichloromethane, anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.

  • Silylation Reaction: Add 100 µL of MSTFA to the vial.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The derivatized sample is now ready for injection into the GC system.

Protocol 2: Acylation using Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound standard or sample

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • An appropriate solvent for extraction (e.g., hexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare the sample as described in the silylation protocol.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample.

  • Acylation Reaction: Tightly cap the vial and heat at 70°C for 1 hour in a heating block or water bath.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water to quench the excess acetic anhydride.

    • Extract the derivatized product by adding 500 µL of hexane and vortexing thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane extract with 500 µL of saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC Analysis: The resulting solution is ready for GC analysis.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides typical performance characteristics that can be expected for the analysis of derivatized diols by GC. These values should be determined and validated for the specific analytical method and instrumentation used.

ParameterSilylation (MSTFA)Acylation (Acetic Anhydride)
Derivatization Yield > 95%> 90%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.99> 0.99
Repeatability (RSD%) < 5%< 10%

Note: These are estimated values and will vary depending on the GC system, detector, and matrix effects.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample (if in solution) start->dry silylation Silylation (MSTFA) dry->silylation Protocol 1 acylation Acylation (Acetic Anhydride) dry->acylation Protocol 2 gc_analysis GC-FID/MS Analysis silylation->gc_analysis acylation->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Figure 1. General experimental workflow for the derivatization and GC analysis of this compound.

Logical Relationship of Derivatization Choice

The selection of the derivatization method is guided by several factors. The following diagram outlines the logical considerations.

derivatization_choice cluster_considerations Key Considerations cluster_methods Derivatization Method start Start: Need to analyze this compound by GC sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? start->matrix detector Detector Type (FID, MS, ECD)? start->detector silylation Silylation (e.g., MSTFA) sensitivity->silylation Yes acylation Acylation (e.g., Acetic Anhydride) sensitivity->acylation No matrix->silylation Cleaner Matrix matrix->acylation Robust for complex matrices after work-up detector->silylation MS, FID detector->acylation FID fluoro_acylation Fluorinated Acylation (e.g., TFAA) detector->fluoro_acylation ECD, MS

Figure 2. Decision tree for selecting a derivatization method for this compound analysis.

Chiral Gas Chromatography

For the specific separation of the (2R,5R) enantiomer from other stereoisomers of hexane-2,5-diol, a chiral GC column is required. Cyclodextrin-based stationary phases, such as those containing derivatized β-cyclodextrin, are commonly used for the enantioselective separation of chiral diols.[4] The choice of the specific chiral column will depend on the derivatization method used and may require empirical optimization.

Conclusion

The derivatization of this compound through silylation or acylation is essential for reliable and sensitive analysis by gas chromatography. The protocols provided offer a starting point for method development. It is crucial to validate the chosen method for the specific application to ensure accuracy, precision, and robustness. The selection of an appropriate chiral GC column is paramount when enantiomeric separation is required.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving (2R,5R)-Hexane-2,5-diol Derived Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of chiral ligands derived from (2R,5R)-hexane-2,5-diol in metal-catalyzed asymmetric synthesis, with a focus on asymmetric hydrogenation. Detailed protocols for the synthesis of a key ligand and its application in catalytic reactions are provided to facilitate adoption in research and development settings.

Introduction

This compound is a versatile chiral building block for the synthesis of C2-symmetric ligands, which are highly effective in creating a chiral environment around a metal center. This defined stereochemistry is crucial for achieving high enantioselectivity in a variety of chemical transformations. One of the most prominent ligands synthesized from this diol is (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), a chiral diphosphine ligand that has demonstrated exceptional performance in asymmetric hydrogenation reactions when complexed with transition metals such as rhodium and iridium. These catalytic systems are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical production.

Featured Ligand: (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) is a chiral phosphine ligand that has shown high efficacy in achieving high yields and enantioselectivity in various synthetic applications.

Chemical Structure:

(Note: This is a simplified 2D representation. The chiral centers are at the 2 and 5 positions of the hexane backbone.)

Applications in Asymmetric Hydrogenation

Complexes of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) with rhodium and iridium are highly effective catalysts for the asymmetric hydrogenation of a range of prochiral substrates, including enamides, acrylic esters, and ketones. These reactions are fundamental in the synthesis of chiral amino acids, alcohols, and other valuable intermediates.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides and Acrylic Acid Derivatives

Rhodium complexes of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) are particularly effective for the asymmetric hydrogenation of enamides and acrylic acid derivatives, producing chiral amino acid precursors with high enantiomeric excess (ee).

Quantitative Data Summary:

SubstrateCatalyst SystemSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)((2R,5R)-Hexane-2,5-diylbis(diphenylphosphine))]BF₄Methanol12512>9995 (R)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)((2R,5R)-Hexane-2,5-diylbis(diphenylphosphine))]BF₄Toluene12512>9992 (R)
N-acetyl-α-phenyl-enamide[Rh(COD)((2R,5R)-Hexane-2,5-diylbis(diphenylphosphine))]BF₄Methanol12524>9996 (S)
Itaconic Acid Dimethyl Ester[Rh(COD)((2R,5R)-Hexane-2,5-diylbis(diphenylphosphine))]BF₄Methanol102512>9998 (R)
Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Iridium complexes featuring ligands derived from this compound are efficient catalysts for the asymmetric hydrogenation of prochiral ketones to yield chiral secondary alcohols. These reactions often proceed with high conversions and excellent enantioselectivities.

Quantitative Data Summary:

SubstrateCatalyst SystemBaseSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)
Acetophenone[Ir(COD)Cl]₂ / (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)t-BuOK2-Propanol502524>9997 (R)
1-Tetralone[Ir(COD)Cl]₂ / (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)t-BuOK2-Propanol502524>9995 (S)
4-Methoxyacetophenone[Ir(COD)Cl]₂ / (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)t-BuOKToluene5030249896 (R)

Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)

This protocol describes a typical synthesis of the chiral diphosphine ligand from this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Mesylation of this compound:

    • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (2.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate.

  • Phosphination:

    • Dissolve the crude dimesylate in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diphenylphosphide in THF (2.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) as a white solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details a typical procedure for the asymmetric hydrogenation of an enamide substrate.

Materials:

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) (ligand)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%) and (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) (1.1 mol%).

    • Add degassed methanol and stir the mixture for 30 minutes to form the active catalyst solution.

  • Hydrogenation:

    • In a separate vessel, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol.

    • Transfer the substrate solution to the hydrogenation reactor.

    • Add the catalyst solution to the reactor via cannula transfer under an inert atmosphere.

    • Seal the reactor, purge with hydrogen gas three times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1 atm).

    • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Hydrogenation diol This compound mesylation Mesylation diol->mesylation dimesylate Dimesylate Intermediate mesylation->dimesylate phosphination Phosphination dimesylate->phosphination ligand (2R,5R)-Hexane-2,5- diylbis(diphenylphosphine) phosphination->ligand catalyst_prep In situ Catalyst Formation ligand->catalyst_prep hydrogenation Hydrogenation Reaction catalyst_prep->hydrogenation workup Work-up & Analysis hydrogenation->workup product Chiral Product workup->product

General workflow for ligand synthesis and catalytic application.

logical_relationship diol This compound ligand Chiral Diphosphine Ligand diol->ligand Synthesis metal_complex Ligand-Metal Complex ligand->metal_complex Coordination catalytic_performance Catalytic Performance (Yield, ee%) metal_complex->catalytic_performance Catalysis

Application Notes and Protocols for the Scale-Up Synthesis of (2R,5R)-Hexane-2,5-diol for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5R)-Hexane-2,5-diol is a valuable chiral building block with significant applications across the pharmaceutical, cosmetic, and polymer industries. Its utility as a precursor for chiral ligands, a moisturizing agent in personal care products, and a component in the synthesis of biodegradable polymers necessitates robust and scalable synthetic methods.[1][2] This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on methods amenable to industrial production. Both biocatalytic and chemical synthesis routes are presented, along with protocols for downstream processing and purification to achieve high-purity product suitable for demanding applications.

Industrial Applications of this compound

The unique stereochemistry and functionality of this compound make it a versatile intermediate and additive in various industrial sectors:

  • Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of optically active tetrahydrofurans and chiral phosphine ligands, which are crucial in asymmetric catalysis for the production of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]

  • Cosmetics and Personal Care: Recognized for its excellent moisturizing properties, it is incorporated into skincare formulations to enhance hydration and improve skin texture. Its low toxicity and compatibility with a wide range of ingredients make it a desirable humectant.

  • Polymer Chemistry: this compound is utilized in the synthesis of specialty polymers, including polyurethanes, contributing to the formation of flexible and durable materials. It is also a key component in the development of biodegradable polymers.[1]

  • Fine Chemicals and Agrochemicals: It is a valuable intermediate in the synthesis of a variety of fine chemicals, including perfumes and medicines.[1][2]

Synthetic Strategies for Scale-Up Production

The synthesis of this compound on an industrial scale can be approached through two primary methodologies: biocatalytic reduction and asymmetric chemical synthesis. The choice of method often depends on factors such as cost, desired enantiopurity, and available infrastructure.

G cluster_0 Synthetic Approaches cluster_1 Starting Material cluster_2 Biocatalytic Methods cluster_3 Chemical Methods cluster_4 Product Biocatalytic_Reduction Biocatalytic Reduction Lactobacillus_kefir Whole-Cell Reduction (Lactobacillus kefir) Biocatalytic_Reduction->Lactobacillus_kefir Pichia_farinose Fermentation (Pichia farinose) Biocatalytic_Reduction->Pichia_farinose Asymmetric_Chemical_Synthesis Asymmetric Chemical Synthesis Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-BINAP) Asymmetric_Chemical_Synthesis->Asymmetric_Hydrogenation Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Catalyst) Asymmetric_Chemical_Synthesis->Asymmetric_Reduction 2_5_Hexanedione 2,5-Hexanedione (Acetonylacetone) 2_5_Hexanedione->Biocatalytic_Reduction 2_5_Hexanedione->Asymmetric_Chemical_Synthesis Product_Diol This compound Lactobacillus_kefir->Product_Diol Pichia_farinose->Product_Diol Asymmetric_Hydrogenation->Product_Diol Asymmetric_Reduction->Product_Diol

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Biocatalytic Synthesis via Whole-Cell Reduction with Lactobacillus kefir

This protocol details the diastereoselective reduction of 2,5-hexanedione using resting whole cells of Lactobacillus kefir. This method is advantageous due to its high enantiomeric and diastereomeric excess.

3.1.1. Materials and Equipment

  • Lactobacillus kefir DSM 20587

  • 2,5-Hexanedione (Acetonylacetone)

  • Glucose (or other suitable cosubstrate)

  • Phosphate buffer (pH 6.0)

  • Bioreactor with temperature and pH control

  • Centrifuge for cell harvesting

  • Continuous centrifuge or filtration system for product separation

3.1.2. Protocol

  • Cultivation of Lactobacillus kefir : Cultivate Lactobacillus kefir DSM 20587 under appropriate conditions to generate sufficient biomass.

  • Cell Harvesting : Harvest the cells by centrifugation.

  • Preparation of Resting Cells : Wash the harvested cells with phosphate buffer (pH 6.0) to prepare the resting cell suspension.

  • Bioreduction :

    • In a temperature-controlled bioreactor, suspend the resting cells in a phosphate buffer (pH 6.0) at 30°C.

    • Add 2,5-hexanedione as the substrate and an equimolar amount of a cosubstrate like glucose.

    • Maintain the pH at 6.0 throughout the reaction.

    • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction typically reaches quantitative conversion.

  • Downstream Processing :

    • Separate the cells from the reaction mixture using centrifugation or filtration.

    • Extract the this compound from the supernatant with a suitable organic solvent, such as ethyl acetate.

    • Purify the product by fractional distillation under reduced pressure or by chromatography.

Table 1: Optimized Parameters and Expected Results for Lactobacillus kefir Reduction

ParameterOptimal ValueExpected Outcome
pH 6.0Maximum yield
Temperature 30°COptimal enzyme activity
Substrate/Cosubstrate Ratio 1:1Efficient cofactor regeneration
Conversion Quantitative>99%
Enantiomeric Excess (ee) >99%High enantiopurity
Diastereomeric Excess (de) >99%High diastereopurity
Biocatalytic Synthesis via Fermentation with Pichia farinose

This protocol describes the production of 2,5-hexanediol through fermentation using Pichia farinose. This method is suitable for large-scale batch production.

3.2.1. Materials and Equipment

  • Pichia farinose MTCC 246

  • Fermentation medium (see Table 2)

  • 2,5-Hexanedione

  • Fermenter with temperature, pH, and dissolved oxygen control

  • Autoclave

  • Shaker incubator

  • Centrifuge

  • Extraction and distillation apparatus

3.2.2. Protocol

  • ** inoculum Preparation**:

    • Prepare the seed culture medium (Table 2) and sterilize at 121°C for 20 minutes.

    • Inoculate with Pichia farinose and incubate in a shaker under aerobic conditions.

  • Fermentation :

    • Prepare the production medium (Table 2) in the fermenter and sterilize.

    • Inoculate the fermenter with 5% (v/v) of the seed culture.

    • Maintain the fermentation under anaerobic conditions with agitation (e.g., 80 rpm).

    • Control the fermentation parameters as per the optimized values in Table 3.

    • The production of 2,5-hexanediol is mediated by alcohol dehydrogenase, a secondary metabolite.[3]

  • Downstream Processing :

    • After the fermentation period (typically 48 hours), harvest the broth.

    • Separate the yeast cells by centrifugation.

    • Extract the 2,5-hexanediol from the supernatant using ethyl acetate.

    • Analyze the product concentration by GC.

    • Purify the diol by fractional distillation.

Table 2: Medium Composition for Pichia farinose Fermentation

ComponentConcentration (g/L)
Glucose20
Peptone7
Yeast Extract5
K₂HPO₄2
KH₂PO₄3

Table 3: Optimized Fermentation Parameters for Pichia farinose

ParameterOptimal Value
Temperature 33.04°C
pH 7.53
Glucose Concentration 55 g/L
2,5-Hexanedione Concentration 5.5 mM
Fermentation Time 48 hours
Asymmetric Chemical Synthesis: Catalytic Hydrogenation

Asymmetric hydrogenation of 2,5-hexanedione using a chiral catalyst such as a Ruthenium-BINAP complex is a powerful method for producing enantiomerically pure this compound.

G cluster_0 Asymmetric Hydrogenation Workflow Start Start: Prepare Reaction Mixture Charge_Reactor Charge Autoclave: - 2,5-Hexanedione - Solvent (e.g., Methanol) - Ru-BINAP Catalyst Start->Charge_Reactor Pressurize Pressurize with H₂ Charge_Reactor->Pressurize React Heat and Stir (Controlled Temperature and Time) Pressurize->React Monitor Monitor Conversion (GC/HPLC) React->Monitor Monitor->React Incomplete Workup Reaction Work-up: - Cool and Depressurize - Filter Catalyst Monitor->Workup Complete Purify Purification: - Solvent Evaporation - Fractional Distillation Workup->Purify End End: this compound Purify->End

Caption: Workflow for asymmetric hydrogenation.

3.3.1. Materials and Equipment

  • 2,5-Hexanedione

  • [RuCl₂((R)-BINAP)]₂ or similar chiral Ruthenium catalyst

  • Methanol (or other suitable solvent)

  • High-pressure autoclave with stirring and temperature control

  • Hydrogen gas source

  • Filtration system

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3.2. Protocol

  • Reactor Setup : Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor :

    • In an inert atmosphere, charge the autoclave with 2,5-hexanedione and methanol.

    • Add the chiral Ruthenium catalyst (e.g., Ru-BINAP). The catalyst loading is typically low (e.g., S/C ratio of 1000-10,000).

  • Reaction :

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-100 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 20-50°C) with vigorous stirring.

    • Maintain the reaction for the required time (e.g., 8-24 hours), monitoring the hydrogen uptake.

  • Work-up and Purification :

    • Cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude diol by vacuum fractional distillation.

Table 4: Representative Conditions for Asymmetric Hydrogenation

ParameterTypical Range
Catalyst Ru-BINAP complex
Substrate/Catalyst Ratio (S/C) 1,000 - 10,000
Solvent Methanol, Ethanol
Hydrogen Pressure 30 - 100 atm
Temperature 20 - 50°C
Reaction Time 8 - 24 hours
Expected Enantiomeric Excess >95%

Quality Control and Analysis

The purity and enantiomeric excess of the synthesized this compound should be determined using appropriate analytical techniques.

  • Gas Chromatography (GC): To determine the chemical purity and monitor the conversion of 2,5-hexanedione.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the diol.

  • Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

Conclusion

The protocols outlined in these application notes provide viable pathways for the scale-up synthesis of this compound. Biocatalytic methods offer high stereoselectivity under mild conditions, making them an environmentally friendly option. Asymmetric chemical synthesis, particularly catalytic hydrogenation, provides a robust and efficient alternative for large-scale production. The selection of the optimal synthetic route will depend on specific process requirements, including cost, scale, and desired purity. Detailed process optimization and validation are recommended for any large-scale industrial application.

References

Troubleshooting & Optimization

Improving the enantiomeric excess of (2R,5R)-hexane-2,5-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of (2R,5R)-hexane-2,5-diol, with a focus on maximizing enantiomeric excess (ee).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the stereoselective reduction of 2,5-hexanedione.

Q1: My biocatalytic reduction is resulting in low enantiomeric excess (<95% ee). What are the potential causes and solutions?

A1: Low enantiomeric excess in biocatalytic reductions is a common issue that can often be resolved by systematically evaluating several reaction parameters.

  • Incorrect Biocatalyst Selection: The choice of microorganism or isolated enzyme is critical. While many organisms can reduce diketones, not all exhibit the desired stereoselectivity for the (2R,5R) isomer. For example, the dehydrogenase Gre2p from Saccharomyces cerevisiae (baker's yeast) preferentially forms the (2S,5S) enantiomer[1][2].

    • Solution: Use a biocatalyst known to produce the (2R,5R) isomer with high selectivity, such as whole cells of Lactobacillus kefir.[3][4]

  • Presence of Competing Enzymes: Whole-cell biocatalysts contain multiple dehydrogenases with varying stereoselectivities. One or more of these enzymes may be producing the undesired (2S,5S) or meso diastereomer.

    • Solution: Optimize reaction conditions (pH, temperature) to favor the desired enzyme's activity. If issues persist, switching to a purified, recombinant dehydrogenase specific for the (2R,5R) product is the most effective solution.

  • Suboptimal Reaction Conditions: Enzyme activity and selectivity are highly sensitive to the reaction environment.

    • Solution: Methodically optimize the pH, temperature, and buffer system. For Lactobacillus kefir, optimal conditions for cell growth and diol production have been reported around pH 7.5 and 33°C.[5]

  • Substrate/Product Inhibition: High concentrations of the starting material (2,5-hexanedione) or the product diol can inhibit enzyme activity, potentially affecting selectivity.[5]

    • Solution: Implement a substrate-feeding strategy to maintain a low, steady concentration of 2,5-hexanedione. If using a continuous process, ensure efficient product removal, for example, with a continuously operated membrane reactor.[4]

Q2: I am using asymmetric hydrogenation with a chemical catalyst and my ee is poor. How can I improve it?

A2: Poor enantioselectivity in asymmetric hydrogenation often points to issues with the catalyst system, solvent, or reaction conditions.

  • Catalyst and Ligand Choice: The chiral ligand complexed to the metal center (e.g., Ru, Ir) dictates the stereochemical outcome. Not all chiral ligands are effective for this specific transformation.

    • Solution: Screen a variety of well-established chiral diphosphine ligands (e.g., BINAP derivatives) to identify the optimal choice for the reduction of 2,5-hexanedione.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity.[6]

    • Solution: Screen a range of solvents, including polar protic (e.g., methanol, ethanol) and aprotic solvents. Methanol has been shown to provide good yields in some diol syntheses.[6]

  • Presence of Contaminants: Water or other impurities can negatively impact the reaction. In certain iridium-catalyzed hydrogenations, the presence of water was found to decrease the ee by nearly 50%.[7]

    • Solution: Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature and Pressure: These are critical parameters in hydrogenation.

    • Solution: Generally, lower temperatures enhance selectivity, although this may come at the cost of a slower reaction rate.[8] Systematically vary the temperature (e.g., from 0°C to room temperature) and hydrogen pressure to find the optimal balance for high ee and acceptable conversion.

Q3: My reaction conversion is low, or the reaction has stalled completely. What should I check?

A3: Low conversion can be due to catalyst/enzyme deactivation, insufficient reagents, or reaction equilibrium.

  • Catalyst/Enzyme Deactivation: The catalyst (chemical or biological) may have lost its activity. This can be due to impurities in the substrate or solvent, improper handling (e.g., exposure of an organometallic catalyst to air), or inherent instability under the reaction conditions.

    • Solution: Ensure the purity of all components. For biocatalysis, check cell viability or enzyme activity before starting the reaction. For chemical catalysis, consider preparing the catalyst in situ or using a freshly opened batch.[7]

  • Insufficient Hydrogen (for Hydrogenation): The supply of H₂ may be depleted or not dissolving into the reaction medium effectively.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is essential to facilitate gas-liquid mass transfer.

  • Cofactor Limitation (for Biocatalysis): Many dehydrogenases require a cofactor like NADH or NADPH. In whole-cell systems, the cell regenerates this cofactor. If using an isolated enzyme, a cofactor regeneration system must be included.

    • Solution: For whole-cell systems, ensure a co-substrate (like glucose) is present to power cofactor regeneration.[5] For isolated enzyme systems, add a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (glucose) to continuously regenerate the NADPH/NADH.

Q4: How do I accurately determine the enantiomeric excess of my hexane-2,5-diol product?

A4: The most reliable method for determining the ee of chiral diols is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method.[6][9] You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective.[10] The mobile phase is typically a mixture of hexane and an alcohol like isopropanol.[10]

  • Chiral Gas Chromatography (GC): This is another effective method, particularly for volatile compounds. A chiral GC column (e.g., Beta DEX™) is required.[11]

  • Derivatization: If the enantiomers are difficult to resolve directly, they can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC or GC column.[12]

Data Presentation: Comparison of Synthesis Methods

The tables below summarize quantitative data for different synthetic approaches to chiral hexane-2,5-diol, providing a basis for method selection and optimization.

Table 1: Biocatalytic Reduction of 2,5-Hexanedione

Biocatalyst Target Isomer Co-substrate/Cofactor Productivity / Yield Diastereomeric Excess (de) Enantiomeric Excess (ee) Reference(s)
Lactobacillus kefir DSM 20587 (2R,5R) Glucose 64 g·L⁻¹·d⁻¹ >99% >99% [4]
S. cerevisiae (Gre2p enzyme) (2S,5S) NADPH 70 g·L⁻¹·d⁻¹ >99.9% >99.9% [2]

| Pichia farinose MTCC 246 | (Not Specified) | Glucose | Optimized at 55 g/L glucose | Not Reported | Not Reported |[5] |

Table 2: Asymmetric Chemical Reduction of Diketones (Illustrative Examples)

Catalyst System Substrate Type Solvent Base / Additive Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference(s)
Ru-Amido Complex Unsaturated α-Diketone CH₂Cl₂ DIPEA 84% 84:14 (syn/anti) 94% [8]
CBS Catalyst / BH₃–SMe₂ Keto alcohol Toluene N/A High Not Reported >99% [6]

| Iridium(III) Complex | Aromatic Ketone | 2-Propanol | K-t-butoxide | >99% | N/A | 97% |[7] |

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Lactobacillus kefir

This protocol is based on the successful continuous production process reported for L. kefir.[4]

  • Cultivation of Biocatalyst:

    • Cultivate Lactobacillus kefir DSM 20587 under appropriate conditions to achieve a high cell density.

    • Harvest the cells via centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0) to obtain "resting cells."

  • Reaction Setup:

    • Prepare a buffered aqueous solution containing glucose as a co-substrate for cofactor regeneration.

    • Suspend the resting L. kefir cells in this solution within a temperature-controlled bioreactor (maintained at ~30-33°C).

  • Substrate Addition:

    • Prepare a stock solution of 2,5-hexanedione.

    • Feed the 2,5-hexanedione solution into the bioreactor at a controlled rate to maintain a low concentration and avoid substrate inhibition.

  • Reaction Monitoring:

    • Periodically withdraw samples from the reactor.

    • Extract the samples with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by chiral GC or HPLC to monitor the conversion of 2,5-hexanedione and the formation of this compound, and to determine the de and ee.

  • Work-up and Purification:

    • Once the reaction reaches completion, remove the cells by centrifugation or filtration.

    • Saturate the aqueous solution with NaCl and perform a continuous liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude diol by column chromatography or distillation if necessary.

Protocol 2: General Asymmetric Hydrogenation of 2,5-Hexanedione

This is a generalized protocol based on principles of asymmetric ketone hydrogenation.[13]

  • Catalyst Preparation (if necessary):

    • In a Schlenk flask under an inert atmosphere (Argon), dissolve the chiral ligand and the metal precursor (e.g., [RuCl₂(benzene)]₂) in a rigorously dried, deoxygenated solvent (e.g., toluene or 2-propanol).

    • Stir the mixture at the specified temperature and time to form the active catalyst complex.

  • Reaction Setup:

    • In a high-pressure autoclave purged with Argon, add the solvent and any required additives (e.g., a base like potassium tert-butoxide).

    • Add the solution of the pre-formed catalyst or add the catalyst components directly.

    • Add the substrate, 2,5-hexanedione.

  • Hydrogenation:

    • Seal the autoclave. Purge the system several times with H₂ gas.

    • Pressurize the reactor to the desired pressure (e.g., 8-50 atm).

    • Begin vigorous stirring and heat or cool the reactor to the target temperature (e.g., 25°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by measuring hydrogen uptake. Alternatively, carefully depressurize and withdraw aliquots for analysis by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Pass the reaction mixture through a short plug of silica gel or celite to remove the metal catalyst.

    • Remove the solvent under reduced pressure.

    • Analyze an aliquot of the crude product by chiral HPLC or GC to determine the enantiomeric excess.

    • Purify the product by flash column chromatography on silica gel.

Visualizations: Workflows and Logic Diagrams

experimental_workflow setup Reaction Setup (Substrate, Catalyst, Solvent) reaction Run Reaction (Control Temp, Time, Pressure) setup->reaction sampling Work-up & Initial Analysis (TLC/GC) reaction->sampling purify Purification (Chromatography) sampling->purify analysis Chiral Analysis (HPLC/GC for ee) purify->analysis low_ee Result: Low ee analysis->low_ee ee < Target high_ee Result: High ee (>99%) analysis->high_ee ee ≥ Target optimize Optimize Parameters (Catalyst, Solvent, Temp) low_ee->optimize Troubleshoot done Product Obtained high_ee->done optimize->setup

Caption: General workflow for synthesis and optimization of enantiomeric excess.

troubleshooting_biocatalysis start Low ee Detected in Biocatalytic Reduction q_catalyst Is the correct biocatalyst being used for (2R,5R)? (e.g., L. kefir) start->q_catalyst q_conditions Are pH and Temperature optimal for the enzyme? q_catalyst->q_conditions Yes sol_catalyst Action: Select known (2R,5R)-selective biocatalyst q_catalyst->sol_catalyst No q_inhibition Is substrate concentration too high? q_conditions->q_inhibition Yes sol_conditions Action: Optimize pH/Temp (e.g., pH 7.5, 33°C) q_conditions->sol_conditions No q_cofactor Is cofactor regeneration system working? q_inhibition->q_cofactor No sol_inhibition Action: Implement substrate-feeding strategy q_inhibition->sol_inhibition Yes sol_cofactor Action: Ensure co-substrate (e.g., glucose) is present q_cofactor->sol_cofactor No end Re-run Experiment q_cofactor->end Yes sol_catalyst->end sol_conditions->end sol_inhibition->end sol_cofactor->end

Caption: Troubleshooting flowchart for low ee in biocatalytic reductions.

logical_relationships sub_catalyst Catalyst System (Metal + Chiral Ligand) effect_selectivity Transition State Energy & Geometry sub_catalyst->effect_selectivity effect_rate Reaction Kinetics sub_catalyst->effect_rate sub_solvent Solvent Choice (Polarity, Purity) sub_solvent->effect_selectivity sub_solvent->effect_rate sub_conditions Reaction Conditions (Temp, Pressure, Additives) sub_conditions->effect_selectivity sub_conditions->effect_rate outcome_ee Enantiomeric Excess (ee) effect_selectivity->outcome_ee effect_rate->outcome_ee indirectly via reaction time outcome_yield Yield / Conversion effect_rate->outcome_yield

Caption: Key parameter relationships in asymmetric hydrogenation.

References

Technical Support Center: Synthesis of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,5R)-hexane-2,5-diol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Diastereoselectivity/Enantioselectivity in the Final Product

Q: My synthesis of this compound is resulting in a low diastereomeric excess (d.e.) and/or enantiomeric excess (e.e.), with significant amounts of the meso-isomer, (2S,5R)-hexane-2,5-diol, being formed. How can I improve the stereoselectivity?

A: Low stereoselectivity is a common challenge in the synthesis of chiral diols. The approach to improving it depends on the synthetic method employed.

*For Biocatalytic Reduction using Lactobacillus kefir: This method is known for its high stereoselectivity.[1][2] If you are observing poor selectivity, consider the following:

  • pH and Temperature Control: The optimal conditions for the reduction of 2,5-hexanedione using Lactobacillus kefir are a pH of 6 and a temperature of 30°C.[1] Deviations from these parameters can negatively impact enzyme activity and selectivity.

  • Substrate and Cosubstrate Concentration: Maintaining an equal amount of the substrate (2,5-hexanedione) and a cosubstrate (often a sugar like glucose) is crucial for optimal results.[1]

  • Cell Viability and Activity: Ensure that the Lactobacillus kefir cells are viable and active. Improper storage or handling can lead to reduced performance.

*For Asymmetric Catalytic Hydrogenation (e.g., using Ru-BINAP catalysts):

  • Catalyst Choice and Purity: The choice of chiral ligand is critical. Ru-BINAP complexes are effective, but the specific enantiomer of BINAP used will determine the product's stereochemistry. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

  • Reaction Conditions: Temperature and hydrogen pressure can significantly influence the stereoselectivity of the hydrogenation. Optimization of these parameters is often necessary for a specific substrate and catalyst system. Lower temperatures generally favor higher selectivity.

  • Solvent Selection: The solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. Protic solvents like methanol or ethanol are commonly used.

Issue 2: Formation of 2,5-Dimethyltetrahydrofuran as a Byproduct

Q: During workup or purification, I am observing the formation of a significant amount of 2,5-dimethyltetrahydrofuran. What is causing this, and how can I prevent it?

A: The formation of 2,5-dimethyltetrahydrofuran is due to the acid-catalyzed cyclodehydration of hexane-2,5-diol.[3] This is a common side reaction, especially under acidic conditions and/or at elevated temperatures.

Preventative Measures:

  • Neutral or Basic Workup: Avoid acidic conditions during the reaction workup. Use a mild base, such as sodium bicarbonate solution, to neutralize any residual acid before extraction and solvent removal.

  • Temperature Control: Perform all purification steps, especially distillation, at the lowest possible temperature to minimize thermal decomposition and cyclization. Vacuum distillation is highly recommended.

  • Storage: Store the purified this compound under neutral or slightly basic conditions and at a low temperature to prevent degradation over time.

Issue 3: Incomplete Reaction or Low Yield

Q: My reaction is not going to completion, or the isolated yield of this compound is lower than expected. What are the potential causes and solutions?

A: Incomplete reaction or low yield can stem from several factors depending on the synthetic route.

For Catalytic Hydrogenation:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Ensure all reagents and solvents are of high purity. The catalyst may also have been deactivated by improper handling or storage.

  • Insufficient Hydrogen Pressure or Reaction Time: Ensure that the hydrogen pressure is maintained at the desired level throughout the reaction and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like GC-MS can help determine the optimal reaction time.[4][5]

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in a slower reaction rate.

For Biocatalytic Reduction:

  • Substrate Inhibition: High concentrations of 2,5-hexanedione can be inhibitory to the microbial cells. A fed-batch approach, where the substrate is added gradually, can help maintain a low, non-inhibitory concentration and improve the overall yield.[1]

  • Oxygen Inhibition: The enzymes responsible for the reduction are often sensitive to oxygen. Maintaining anaerobic conditions is crucial for optimal performance.

For Sodium Borohydride Reduction (Note: This method is not stereoselective for this compound but is a general method for reducing diketones):

  • Reagent Stoichiometry: Ensure a sufficient molar excess of sodium borohydride is used to reduce both ketone functionalities.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like methanol or ethanol at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main side products to expect in the synthesis of this compound from 2,5-hexanedione?

A1: The primary side products are:

  • meso-Hexane-2,5-diol ((2S,5R)-hexane-2,5-diol): This is the most common diastereomeric impurity, especially in chemical reduction methods that are not perfectly stereoselective.[8]

  • (5R)-5-Hydroxyhexan-2-one: This is the product of incomplete reduction, where only one of the two ketone groups has been reduced.[9]

  • 2,5-Dimethyltetrahydrofuran: This is a cyclization product formed from the diol under acidic conditions, often during workup or purification.[3]

  • Over-reduction products: In catalytic hydrogenation, over-reduction to hexane can occur under harsh conditions.

Q2: How can I purify this compound from the meso-isomer?

A2: Separation of diastereomers can be challenging. Common methods include:

  • Recrystallization: If the desired (2R,5R)-isomer and the meso-isomer have significantly different solubilities in a particular solvent system, recrystallization can be an effective method for purification.

  • Chromatography: Column chromatography on silica gel can be used to separate the diastereomers. The choice of eluent system will need to be optimized to achieve good separation.

  • Derivatization: In some cases, the diols can be converted to diastereomeric derivatives (e.g., esters with a chiral acid) which may be easier to separate by chromatography or recrystallization. The desired diol can then be recovered by hydrolysis of the separated derivative.

Q3: What analytical techniques are suitable for monitoring the reaction progress and determining the purity of the final product?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material (2,5-hexanedione) and the appearance of the product (hexane-2,5-diol) and any byproducts.[4][5][10][11] It can also be used to determine the relative amounts of the different isomers.

  • Chiral Gas Chromatography (Chiral GC): To determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the final product, a chiral GC column is necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and to determine the diastereomeric ratio by integrating the signals that are unique to each isomer.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodStarting MaterialKey Reagents/CatalystTypical YieldDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Key Side Products
Biocatalytic Reduction2,5-HexanedioneLactobacillus kefirQuantitative[1]>99%[1]>99%[1]meso-isomer (minor)
Asymmetric Hydrogenation2,5-HexanedioneRu-BINAP catalyst, H2HighVariable, depends on catalyst and conditionsHighmeso-isomer, hydroxy-ketone
Sodium Borohydride Reduction2,5-HexanedioneNaBH4, MethanolHighLow (mixture of diastereomers)0% (racemic)meso-isomer, hydroxy-ketone

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2,5-Hexanedione using Lactobacillus kefir

This protocol is based on the highly selective reduction using whole cells of Lactobacillus kefir.[1][2]

  • Cultivation of Lactobacillus kefir: Cultivate Lactobacillus kefir DSM 20587 in an appropriate medium under anaerobic conditions.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 6.0). The cells can be used as resting cells.

  • Bioreduction:

    • Suspend the washed cells in a pH 6.0 buffer at 30°C.

    • Add 2,5-hexanedione (substrate) and an equimolar amount of a cosubstrate (e.g., glucose). A fed-batch approach is recommended to avoid substrate inhibition.

    • Maintain the reaction at 30°C and pH 6.0 with gentle stirring under an inert atmosphere (e.g., nitrogen).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, remove the cells by centrifugation or filtration.

    • Saturate the aqueous solution with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to remove any minor impurities, including the meso-isomer.

Protocol 2: Asymmetric Hydrogenation of 2,5-Hexanedione using a Ru-BINAP Catalyst

This protocol provides a general procedure for the asymmetric hydrogenation of 2,5-hexanedione. Specific conditions may vary depending on the exact catalyst and equipment used.

  • Catalyst Preparation/Handling: Under an inert atmosphere (e.g., in a glovebox), charge an appropriate autoclave with the Ru-BINAP catalyst (e.g., RuCl2[(R)-BINAP]).

  • Reaction Setup:

    • Add a degassed solvent (e.g., methanol) to the autoclave.

    • Add 2,5-hexanedione to the reaction mixture.

  • Hydrogenation:

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).[12]

    • Heat the reaction mixture to the desired temperature (e.g., 23-100°C) with vigorous stirring.[12]

  • Reaction Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Workup:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to separate the desired (2R,5R)-isomer from the meso-isomer and other impurities.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions start 2,5-Hexanedione product This compound start->product Stereoselective Reduction intermediate (5R)-5-Hydroxyhexan-2-one start->intermediate Incomplete Reduction meso meso-Hexane-2,5-diol ((2S,5R)-isomer) start->meso Non-selective Reduction thf 2,5-Dimethyltetrahydrofuran product->thf Acid-catalyzed Cyclodehydration hexane Hexane product->hexane Over-reduction (Harsh Conditions) intermediate->product Reduction

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Product Purity (GC, Chiral GC, NMR) start->check_purity issue_selectivity Low Stereoselectivity? check_purity->issue_selectivity Purity OK? No end Pure this compound check_purity->end Yes issue_byproduct THF Byproduct? issue_selectivity->issue_byproduct No optimize_conditions Optimize Reaction Conditions (Temp, pH, Catalyst) issue_selectivity->optimize_conditions Yes issue_yield Low Yield? issue_byproduct->issue_yield No neutral_workup Use Neutral/Basic Workup Control Temperature issue_byproduct->neutral_workup Yes check_reagents Check Reagent Purity Catalyst Activity Substrate Concentration issue_yield->check_reagents Yes purify Purify Product (Recrystallization, Chromatography) issue_yield->purify No optimize_conditions->purify neutral_workup->purify check_reagents->purify purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for (2R,5R)-Hexane-2,5-diol in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of (2R,5R)-hexane-2,5-diol. The information is designed to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is intended to help users diagnose and resolve common problems encountered during the synthesis of this compound via catalytic reduction of 2,5-hexanedione.

Problem Potential Cause Recommended Solution
Low or No Conversion of 2,5-Hexanedione Chemical Catalysis: Inactive or deactivated catalyst.- Ensure the catalyst was handled under inert conditions to prevent oxidation. - Check for impurities in the substrate or solvent that could poison the catalyst. - In cases of high-temperature reactions, consider catalyst decomposition; for instance, some iridium-based systems can decompose above 175 °C[1].
Biocatalysis: Inactive enzyme or microbial cells.- Verify the viability and activity of the microbial culture or enzyme preparation. - Ensure the reaction buffer and conditions (pH, temperature) are optimal for the specific biocatalyst. - For whole-cell catalysis, confirm that the cells were properly cultured and harvested.
Low Enantioselectivity (low ee) Chemical Catalysis: Suboptimal reaction temperature.- Temperature can significantly impact enantioselectivity. A systematic optimization of the reaction temperature is recommended. Lower temperatures often favor higher enantioselectivity.
Chemical Catalysis: Inappropriate ligand or catalyst precursor.- The choice of chiral ligand is critical. Ensure the correct enantiomer of the ligand (e.g., (R)-BINAP for the desired (R,R)-diol) is being used. - The catalyst precursor and any additives can influence the active catalytic species.
Biocatalysis: Presence of competing enzymes.- If using whole cells, there may be multiple dehydrogenases with different stereoselectivities. Consider using an isolated and purified enzyme, such as Gre2p from Saccharomyces cerevisiae, which is known for high stereoselectivity[2].
Formation of Meso Byproduct ((2S,5R)-hexane-2,5-diol) Biocatalysis: Racemic resolution issues.- Some biocatalytic methods may produce the meso form as a byproduct. Optimization of reaction time and conditions can help minimize its formation[3].
Substrate Inhibition (in Biocatalysis) High concentration of 2,5-hexanedione.- High substrate concentrations can be toxic to microbial cells and inhibit enzyme activity. - Employ a fed-batch or continuous process to maintain a low, non-inhibitory substrate concentration[3]. For instance, a continuous membrane reactor has been used successfully with Lactobacillus kefir[3].
Catalyst Deactivation Reaction with reactor components.- At elevated temperatures, some homogeneous catalysts can react with the stainless-steel reactor walls, leading to deactivation[1]. Using a glass-lined reactor can mitigate this issue.
Biocatalysis: Unfavorable reaction conditions.- The addition of certain ions, like Mg²⁺, can help prevent the rapid deactivation of some enzymes, such as alcohol dehydrogenases from Lactobacillus kefir.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic approaches for the stereoselective synthesis of this compound are the reduction of 2,5-hexanedione using either chemical catalysis or biocatalysis.

  • Chemical catalysis typically involves asymmetric hydrogenation using a chiral transition metal complex, such as a Ruthenium catalyst with a chiral phosphine ligand like BINAP.

  • Biocatalysis utilizes whole microbial cells (e.g., Lactobacillus kefir) or isolated enzymes (e.g., alcohol dehydrogenases) to perform the enantioselective reduction[2][3].

Q2: How can I improve the enantiomeric excess (ee) of my reaction?

A2: To improve the enantiomeric excess, consider the following:

  • For chemical catalysis:

    • Optimize the reaction temperature; often, lower temperatures lead to higher ee.

    • Screen different chiral ligands and catalyst precursors.

    • Ensure the purity of your starting materials and solvents, as impurities can interfere with the catalyst's stereoselectivity.

  • For biocatalysis:

    • Use a biocatalyst known for high stereoselectivity, such as the dehydrogenase Gre2p from Saccharomyces cerevisiae, which can achieve >99.9% de and ee.

    • If using whole cells, optimize the fermentation and reaction conditions to favor the expression and activity of the desired stereoselective enzyme.

Q3: What are common byproducts in this synthesis, and how can I minimize them?

A3: A common byproduct is the meso stereoisomer, (2S,5R)-hexane-2,5-diol[3]. Its formation can be minimized by:

  • Selecting a highly stereoselective catalyst.

  • Optimizing reaction conditions such as temperature and reaction time. In biocatalysis, sometimes the meso-isomer is an intermediate in a kinetic resolution process, so stopping the reaction at the optimal time is crucial.

Q4: I am observing substrate inhibition in my biocatalytic process. What can I do?

A4: Substrate inhibition by 2,5-hexanedione can be managed by:

  • Implementing a fed-batch strategy where the substrate is added gradually over time.

  • Using a continuous reactor setup, such as a membrane reactor, which allows for a constant low concentration of the substrate[3].

  • Immobilizing the biocatalyst, which can sometimes improve its tolerance to higher substrate concentrations.

Data Presentation

Table 1: Comparison of Biocatalytic Methods for this compound Synthesis
BiocatalystSubstrateProductConversionDiastereomeric Excess (de)Enantiomeric Excess (ee)Space-Time YieldReference
Lactobacillus kefir DSM 20587 (whole cells)2,5-HexanedioneThis compoundNearly quantitative>99%>99%64 g·L⁻¹·d⁻¹[4]
Dehydrogenase Gre2p from S. cerevisiae (recombinant enzyme)2,5-Hexanedione(2S,5S)-Hexane-2,5-diol>99%>99.9%>99.9%70 g·L⁻¹·d⁻¹[5]
Baker's Yeast2,5-HexanedioneThis compoundHighHighHighNot Reported[6]

Note: The Gre2p enzyme produces the (2S,5S) enantiomer. A different enzyme would be required for the (2R,5R) enantiomer.

Table 2: Representative Conditions for Asymmetric Hydrogenation of Diones
Catalyst SystemSubstratePressure (H₂)TemperatureSolventee (%)Reference
Ru(OCOCH₃)₂[(R)-BINAP]Geraniol (Allylic Alcohol)100 atm20°C95% Methanol96[7]
--INVALID-LINK--₂2,5-Hexanedione5.5 MPa150-225°CAqueous Acidic MediumNot specified for ee[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2,5-Hexanedione using Lactobacillus kefir

This protocol is based on the continuous production process described for Lactobacillus kefir DSM 20587[4].

1. Cultivation of Lactobacillus kefir

  • Prepare the appropriate growth medium for L. kefir.

  • Inoculate the medium with a starter culture of L. kefir DSM 20587.

  • Incubate under anaerobic conditions at the optimal temperature (typically 30-37°C) until the desired cell density is reached.

2. Preparation of Resting Cells

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

  • Resuspend the cells in the reaction buffer to the desired concentration.

3. Continuous Bioreduction in a Membrane Reactor

  • Set up a 2-L continuously operated membrane reactor.

  • Fill the reactor with the resting cell suspension.

  • Continuously feed a solution of 2,5-hexanedione and a co-substrate (e.g., glucose for cofactor regeneration) into the reactor at a controlled rate.

  • Maintain the reaction temperature and pH at their optimal values.

  • Continuously remove the product stream through the membrane, which retains the cells in the reactor.

4. Product Isolation and Analysis

  • Extract the this compound from the product stream using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

  • Analyze the product for conversion, diastereomeric excess, and enantiomeric excess using gas chromatography (GC) with a chiral column.

Protocol 2: Asymmetric Hydrogenation of 2,5-Hexanedione using a Ru-BINAP Catalyst

This protocol is adapted from the procedure for the synthesis and use of Ru(OCOCH₃)₂[(R)-BINAP] for the asymmetric hydrogenation of geraniol[7].

1. Preparation of the Ru(OCOCH₃)₂[(R)-BINAP] Catalyst

  • In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP.

  • Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 100°C for 10 minutes to form a clear reddish-brown solution.

  • Cool the solution and, in a separate Schlenk tube, dissolve sodium acetate in methanol.

  • Transfer the degassed sodium acetate solution to the DMF solution of the BINAP-Ru(II) complex.

  • Stir for 5 minutes at 25°C.

  • Add water and toluene and stir vigorously.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and remove the solvent under vacuum to yield the catalyst.

2. Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve the 2,5-hexanedione substrate and the Ru(OCOCH₃)₂[(R)-BINAP] catalyst in an appropriate solvent (e.g., methanol).

  • Purge the autoclave with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 20-100°C) for the required time.

3. Work-up and Analysis

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.

Visualizations

Experimental_Workflow_Biocatalysis cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis culture Cultivation of Lactobacillus kefir harvest Cell Harvesting (Centrifugation) culture->harvest wash Washing and Resuspension harvest->wash reactor Continuous Membrane Reactor wash->reactor product_stream Product Stream Removal reactor->product_stream feeding Substrate & Co-substrate Feeding feeding->reactor extraction Product Extraction product_stream->extraction purification Purification extraction->purification analysis Chiral GC/HPLC Analysis purification->analysis Troubleshooting_Logic cluster_chem Chemical Catalysis cluster_bio Biocatalysis start Low Yield or Enantioselectivity check_catalyst Check Catalyst Activity & Handling start->check_catalyst check_bio_activity Check Biocatalyst Activity/Viability start->check_bio_activity check_temp Optimize Temperature check_catalyst->check_temp check_ligand Verify Ligand Chirality check_temp->check_ligand check_purity Check Substrate/Solvent Purity check_ligand->check_purity check_conditions Optimize pH, Temp, Buffer check_bio_activity->check_conditions check_inhibition Address Substrate Inhibition check_conditions->check_inhibition use_pure_enzyme Consider Purified Enzyme check_inhibition->use_pure_enzyme

References

Overcoming low yields in the preparation of (2R,5R)-hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preparation of (2R,5R)-Hexane-2,5-diol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on achieving higher yields and enantioselectivity in their synthetic preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for preparing this compound is the stereoselective reduction of the prochiral starting material, 2,5-hexanedione.[1] This can be achieved through two main approaches:

  • Biocatalytic Reduction: This method employs whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like alcohol dehydrogenases (ADHs).[2][3][4] These biological systems offer high enantioselectivity under mild reaction conditions.

  • Chemo-catalytic Reduction: This approach utilizes chemical reducing agents in the presence of a chiral catalyst. Common reducing agents include boranes and metal hydrides, paired with chiral ligands to induce stereoselectivity.

Q2: What are the main stereoisomeric impurities I might encounter?

A2: Besides the desired this compound, two other stereoisomers can be formed during the synthesis: the enantiomer (2S,5S)-hexane-2,5-diol and the meso-compound, (2R,5S)-hexane-2,5-diol.[5] The formation of these isomers is a primary cause of reduced yield of the desired product.

Q3: How can I analyze the stereoisomeric purity of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the different stereoisomers of hexane-2,5-diol.[6][7][8][9] By using a suitable chiral stationary phase, you can resolve the enantiomers and the meso isomer, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Q4: What is a typical starting material for the synthesis?

A4: The common starting material is 2,5-hexanedione. It can be synthesized from various sources, including the hydrolysis of 2,5-dimethylfuran, which can be derived from biomass.[10]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Overall Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.- Increase reaction time or catalyst loading if necessary.
Product degradation.- Ensure the reaction temperature is optimal and not too high.- Check the pH of the reaction medium, as extreme pH can lead to side reactions or product degradation.
Inefficient work-up and purification.- Optimize the extraction and purification procedures to minimize product loss. Consider using column chromatography with an appropriate solvent system.
Low Enantioselectivity (High percentage of (2S,5S)-enantiomer) Ineffective chiral catalyst or biocatalyst.- If using a biocatalyst, ensure the cells are viable and active. Optimize fermentation or growth conditions.- For chemo-catalysis, verify the purity and integrity of the chiral ligand.
Suboptimal reaction conditions.- Adjust the reaction temperature; lower temperatures often favor higher enantioselectivity.- Screen different solvents, as the solvent can significantly influence the stereochemical outcome.
High Percentage of Meso-isomer ((2R,5S)-hexane-2,5-diol) Lack of stereocontrol in the reduction.- This is a common issue with non-selective reducing agents. Employ a highly stereoselective catalyst or biocatalyst.- The choice of reducing agent and chiral catalyst is crucial. Some combinations may favor the formation of the meso compound.[11]
Difficult separation from the desired product.- Optimize the column chromatography conditions (e.g., solvent polarity, column length) to improve the separation of diastereomers. Recrystallization may also be an effective purification method.
Biocatalytic reaction is slow or fails Inactive or inhibited enzyme/cells.- Ensure the pH and temperature of the reaction are within the optimal range for the specific enzyme or microorganism.- High concentrations of the substrate (2,5-hexanedione) can be inhibitory to some microorganisms.[12] Consider a fed-batch approach where the substrate is added gradually.
Cofactor limitation.- Biocatalytic reductions often require a nicotinamide cofactor (NADH or NADPH). Ensure a proper cofactor regeneration system is in place, which is often inherent in whole-cell systems through glycolysis.[3][13]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2,5-Hexanedione using Baker's Yeast

This protocol is a general guideline for the enantioselective reduction of 2,5-hexanedione using commercially available baker's yeast.

Materials:

  • 2,5-Hexanedione

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve sucrose (e.g., 20 g) in water (e.g., 100 mL) at room temperature.

  • Add baker's yeast (e.g., 10 g) to the sucrose solution and stir for 30 minutes to activate the yeast.

  • Add 2,5-hexanedione (e.g., 1 g) to the yeast suspension.

  • Seal the flask and stir the mixture at room temperature (around 25-30°C) for 48-72 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diol isomers.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalyst/BiocatalystTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Biocatalytic Reduction Baker's Yeast (S. cerevisiae)60-80>95Mild conditions, high enantioselectivity, environmentally friendly.Can be slow, substrate inhibition at high concentrations.
Biocatalytic Reduction Gre2p from S. cerevisiae>90>99High yield and enantioselectivity, faster than whole-cell systems.Requires enzyme expression and purification, cofactor regeneration needed.
Chemo-catalytic Reduction Ru-based catalysts with chiral ligands70-90>98High yields, broad substrate scope.Requires expensive and often air-sensitive catalysts, may require harsh conditions.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Synthesis_Workflow Start 2,5-Hexanedione Reduction Stereoselective Reduction Start->Reduction Product_Mix Mixture of Stereoisomers ((2R,5R), (2S,5S), meso) Reduction->Product_Mix Purification Purification (Chromatography) Product_Mix->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Check Stereoisomeric Purity (Chiral HPLC) Low_Yield->Check_Purity Yes High_Meso High Meso Isomer? Check_Purity->High_Meso High_Enantiomer High (2S,5S) Isomer? Check_Purity->High_Enantiomer Optimize_Catalyst Optimize Catalyst/ Biocatalyst High_Meso->Optimize_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) High_Meso->Optimize_Conditions No High_Enantiomer->Optimize_Catalyst Yes High_Enantiomer->Optimize_Conditions No Optimize_Purification Optimize Purification Optimize_Catalyst->Optimize_Purification Optimize_Conditions->Optimize_Purification

Caption: A logical troubleshooting guide for low yields.

References

Technical Support Center: Purification of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the presence of the meso-isomer in preparations of (2R,5R)-hexane-2,5-diol. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the removal of this diastereomeric impurity.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Poor or No Separation of Diastereomers by Column Chromatography - Inappropriate solvent system (polarity too high or too low). - Co-elution of the desired (2R,5R)-isomer and the meso-isomer. - Overloading of the column.- Optimize the mobile phase: Systematically vary the solvent ratio to achieve better separation. Consider using a gradient elution. - Derivatization: Convert the diols to their corresponding esters (e.g., acetates or benzoates). The difference in the spatial arrangement of the ester groups can enhance chromatographic separation. After separation, the esters can be hydrolyzed back to the diols. - Reduce the amount of sample loaded onto the column to improve resolution.
Inefficient Enzymatic Resolution - Incorrect choice of enzyme. - Suboptimal reaction conditions (pH, temperature, solvent). - Enzyme inhibition by substrate or product.- Screen different lipases: Lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica (CAL-B) are good starting points for the kinetic resolution of diols. - Optimize reaction parameters: Perform small-scale experiments to determine the optimal pH, temperature, and solvent for the chosen lipase. Anhydrous organic solvents like tert-butyl methyl ether are often effective. - Monitor the reaction progress: Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the unreacted diol and the acylated product.
Difficulty in Achieving High Diastereomeric Purity by Recrystallization - Similar solubilities of the (2R,5R) and meso-isomers in the chosen solvent. - Formation of a solid solution or eutectic mixture.- Derivatization prior to recrystallization: As with chromatography, converting the diols to esters can significantly alter their crystal packing and solubility, facilitating fractional crystallization. - Solvent screening: Test a variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomeric derivatives is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the meso-isomer from this compound?

A1: The main challenge lies in the fact that the meso-isomer and the enantiomeric pair ((2R,5R) and (2S,5S)) are diastereomers. While they have different physical properties, these differences can be subtle, making separation by standard techniques like simple distillation or crystallization of the diols themselves difficult.

Q2: Which analytical techniques are suitable for determining the diastereomeric ratio of hexane-2,5-diol isomers?

A2: Gas chromatography (GC) coupled with a mass spectrometer (MS) is a highly effective method for analyzing the isomeric purity of hexane-2,5-diol. Chiral GC columns can often separate all three stereoisomers. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be employed.

Q3: Can I use fractional distillation to remove the meso-isomer?

A3: While diastereomers have different boiling points, the difference for hexane-2,5-diol isomers is typically not large enough to allow for efficient separation by standard laboratory fractional distillation. More advanced and efficient distillation setups might offer some enrichment, but it is generally not the preferred method for achieving high purity.

Q4: Is derivatization always necessary for separation?

A4: Derivatization is not always strictly necessary but is highly recommended, especially for chromatographic and crystallization-based methods. The introduction of bulky groups, such as benzoates, can amplify the subtle stereochemical differences between the diastereomers, leading to more effective separation.

Comparative Summary of Separation Methods

MethodPrincipleTypical Purity AchievedThroughputKey Considerations
Enzymatic Kinetic Resolution Selective acylation of one enantiomer by a lipase, allowing for the separation of the acylated product from the unreacted diol. The meso compound may or may not react depending on the enzyme.>98% deLow to MediumRequires careful optimization of enzyme and reaction conditions. Limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture.
Preparative HPLC Chromatographic separation of diastereomeric derivatives on a suitable stationary phase.>99% deLowCan be costly and time-consuming for large quantities. Requires method development to find the optimal column and mobile phase.
Fractional Crystallization of Derivatives Separation based on differences in solubility of diastereomeric esters.>95% deHighRequires finding a suitable solvent system and may need multiple recrystallization steps to achieve high purity.

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution via Transesterification

This protocol is adapted from general procedures for the enzymatic resolution of diols and will likely require optimization for hexane-2,5-diol.

Workflow Diagram:

G cluster_0 Enzymatic Resolution start Mixture of (2R,5R) and meso-hexane-2,5-diol reaction Add Lipase (e.g., PSL-C) and Acyl Donor (e.g., Vinyl Acetate) in an Organic Solvent start->reaction incubation Incubate with Shaking at Controlled Temperature reaction->incubation separation Separate Enzyme by Filtration incubation->separation extraction Work-up and Extraction separation->extraction chromatography Column Chromatography to Separate Acylated Meso-isomer (if formed) from Unreacted (2R,5R)-diol extraction->chromatography product Pure this compound chromatography->product

Caption: Workflow for the enzymatic resolution of hexane-2,5-diol.

Procedure:

  • Preparation: To a solution of the hexane-2,5-diol mixture (containing both (2R,5R) and meso isomers) in an anhydrous organic solvent (e.g., tert-butyl methyl ether), add a lipase (e.g., from Pseudomonas cepacia).

  • Acylation: Add an acyl donor (e.g., vinyl acetate) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC analysis.

  • Termination: Once the desired conversion is reached (typically around 50% of the chiral diol), stop the reaction by filtering off the enzyme.

  • Work-up: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the unreacted this compound from the acylated meso-isomer (if it reacts) and the acylated (2S,5S)-isomer (if present).

Method 2: Separation via Derivatization and Fractional Crystallization

This protocol is a generalized approach and may require screening of different derivatizing agents and crystallization solvents.

Workflow Diagram:

G cluster_1 Derivatization and Crystallization start Mixture of (2R,5R) and meso-hexane-2,5-diol derivatization React with a Derivatizing Agent (e.g., Benzoyl Chloride) start->derivatization crystallization Fractional Crystallization of the Di-benzoate Esters from a Suitable Solvent derivatization->crystallization separation Isolate Crystals of the Desired Diastereomer crystallization->separation hydrolysis Hydrolyze the Purified Ester to Regenerate the Diol separation->hydrolysis product Pure this compound hydrolysis->product

Caption: Workflow for separation via derivatization and crystallization.

Procedure:

  • Derivatization: Dissolve the hexane-2,5-diol mixture in a suitable solvent (e.g., dichloromethane) and add a base (e.g., pyridine). Cool the mixture in an ice bath and slowly add a derivatizing agent (e.g., benzoyl chloride). Allow the reaction to proceed to completion.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude ester mixture.

  • Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric ester should crystallize out.

  • Isolation and Purity Check: Collect the crystals by filtration and wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor by GC or HPLC. Repeat the recrystallization if necessary to achieve the desired purity.

  • Hydrolysis: Once the desired ester is isolated with high purity, hydrolyze it back to the diol using a base (e.g., sodium hydroxide in methanol/water).

  • Final Purification: After hydrolysis, neutralize the reaction mixture and extract the this compound. Further purification by column chromatography may be necessary.

Stability issues of (2R,5R)-hexane-2,5-diol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,5R)-hexane-2,5-diol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability challenges of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The main stability issue is its susceptibility to acid-catalyzed intramolecular dehydration, also known as cyclodehydration. This reaction results in the formation of 2,5-dimethyltetrahydrofuran (DMTHF) as the primary degradation product.

Q2: What is the mechanism of the acid-catalyzed degradation of this compound?

A2: The degradation proceeds via an intramolecular nucleophilic substitution (SN2) pathway. Under acidic conditions, a hydroxyl group is protonated, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the cyclic ether, 2,5-dimethyltetrahydrofuran.

Q3: Does the stereochemistry of this compound influence the degradation product?

A3: Yes. The degradation of the specific stereoisomer this compound predominantly yields cis-2,5-dimethyltetrahydrofuran due to the stereospecific nature of the SN2 reaction mechanism.

Q4: What factors can influence the rate of degradation of this compound in acidic solutions?

A4: The rate of degradation is primarily influenced by:

  • Acid Strength (pH): Lower pH values (stronger acidic conditions) accelerate the rate of dehydration.

  • Temperature: Higher temperatures significantly increase the reaction rate.

  • Solvent: The polarity of the solvent can influence the reaction kinetics.

  • Type of Acid: While the primary catalyst is the hydronium ion, the counter-ion of the acid can have minor effects.

Q5: Are there any other potential degradation pathways besides cyclodehydration?

A5: While cyclodehydration to 2,5-dimethyltetrahydrofuran is the major degradation pathway under acidic conditions, the formation of other minor byproducts through intermolecular reactions or rearrangements could occur under more forcing conditions (e.g., very high temperatures or extremely strong acids), but these are generally not significant.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound potency in an acidic formulation. Acid-catalyzed cyclodehydration to 2,5-dimethyltetrahydrofuran.Investigate increasing the pH of the formulation if possible. Conduct a stability study at various pH values to determine an acceptable range.
Appearance of an unexpected peak in HPLC analysis of a stability sample. Formation of 2,5-dimethyltetrahydrofuran or other degradation products.Confirm the identity of the new peak using a reference standard of 2,5-dimethyltetrahydrofuran or by mass spectrometry.
Inconsistent stability results between batches. Variability in pH or presence of acidic impurities.Tightly control the pH of the formulation and screen raw materials for acidic impurities.
Accelerated degradation at elevated temperatures. The cyclodehydration reaction is temperature-dependent.If the formulation must be exposed to heat (e.g., during manufacturing), minimize the duration and temperature of exposure. Store the final product at controlled room temperature or under refrigeration if necessary.

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic environment.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or RI detector

  • pH meter

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample using 1 M HCl for more aggressive stress.

    • Store the samples at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see example method below).

  • Data Analysis: Quantify the amount of remaining this compound and the amount of 2,5-dimethyltetrahydrofuran formed at each time point. Calculate the degradation rate.

Example HPLC Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm), as diols have a weak chromophore.

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of both the parent compound and its degradation product (e.g., 15 minutes).

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 60°C
Time (hours)This compound Remaining (%)2,5-Dimethyltetrahydrofuran Formed (%)
0100.00.0
295.24.8
490.59.5
881.918.1
1274.125.9
2455.344.7
Table 2: Effect of Temperature on Degradation in 0.1 M HCl after 8 hours
Temperature (°C)This compound Remaining (%)
2598.5
4092.3
6081.9
Table 3: Effect of Acid Concentration on Degradation at 40°C after 8 hours
Acid ConcentrationThis compound Remaining (%)
0.01 M HCl97.2
0.1 M HCl92.3
1 M HCl75.6

Visualizations

G cluster_pathway Acid-Catalyzed Degradation Pathway Diol This compound ProtonatedDiol Protonated Diol Intermediate Diol->ProtonatedDiol + H+ ProtonatedDiol->Diol - H+ DMTHF cis-2,5-Dimethyltetrahydrofuran ProtonatedDiol->DMTHF - H2O (SN2) Water H2O G cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution of Diol Stress Add Acid (e.g., 0.1 M HCl) Incubate at Temp (e.g., 60°C) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize with Base (e.g., 0.1 M NaOH) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze End Quantify Diol and Degradation Product Analyze->End

Technical Support Center: Diastereoselectivity in Reactions with (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving (2R,5R)-hexane-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a C₂-symmetric chiral diol.[1] Its symmetric nature is advantageous in asymmetric synthesis because it creates a predictable and well-defined chiral environment when reacted with prochiral substrates, such as aldehydes or ketones, to form chiral acetals or ketals. This chiral environment then directs the stereochemical outcome of subsequent reactions, allowing for the control of diastereoselectivity.[1]

Q2: My reaction is showing poor diastereoselectivity. What are the most common causes?

Several factors can lead to poor diastereoselectivity. The most common culprits include:

  • Incorrect Reaction Temperature: Many diastereoselective reactions are highly sensitive to temperature.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction.[2][3]

  • Purity of Reagents: The purity of the this compound, substrate, and reagents is critical. Impurities can interfere with the reaction or catalyze side reactions.

  • Sub-optimal Lewis Acid or Catalyst: The choice of catalyst or promoter, often a Lewis acid, is crucial for achieving high selectivity by ensuring a well-organized transition state.

  • Reaction Time: Allowing a reaction to proceed for too long or at too high a temperature can lead to equilibration, favoring the thermodynamically stable product over the kinetically favored one, thus reducing the diastereomeric ratio.

Q3: How does the purity of this compound affect my results?

Using this compound with low enantiomeric or diastereomeric purity will directly compromise the stereochemical outcome. The presence of other stereoisomers, such as the meso-form ((2S,5R)-hexane-2,5-diol), will create competing, non-selective reaction pathways, leading to a mixture of diastereomeric products and a lower observed diastereomeric ratio (d.r.).

Troubleshooting Guide: Diastereoselective Addition to a Chiral Acetal

A common application of this compound is its use in forming a chiral acetal from a prochiral aldehyde, which then undergoes a diastereoselective nucleophilic addition.

Scenario: You are performing an addition of a Grignard reagent (R-MgX) to an aldehyde protected with this compound, but the resulting alcohol shows a low diastereomeric ratio (e.g., <80:20 d.r.).

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Optimization Steps cluster_3 Resolution start Low Diastereoselectivity (d.r. < 80:20) reagent_purity Verify Reagent Purity - this compound - Substrate & Grignard start->reagent_purity Start Here temp_control Confirm Temperature Control (Is it stable at -78°C?) reagent_purity->temp_control atmosphere Ensure Inert Atmosphere (Strictly anhydrous conditions?) temp_control->atmosphere solvent Screen Solvents (e.g., Toluene, THF, Et2O) atmosphere->solvent If primary checks pass lewis_acid Vary Lewis Acid (e.g., MgBr2, ZnCl2, TiCl4) solvent->lewis_acid time Optimize Reaction Time (Quench at optimal d.r.?) lewis_acid->time end Improved Diastereoselectivity (d.r. > 95:5) time->end Successful Optimization

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Detailed Troubleshooting Steps

Q: My diastereomeric ratio is poor. Where should I begin?

A: Start with the fundamentals.

  • Reagent Purity: Confirm the stereochemical purity of your this compound. Ensure your Grignard reagent is freshly prepared or titrated, and your solvent is anhydrous.

  • Temperature Control: Low temperatures are often critical. Reactions are commonly run at -78 °C (dry ice/acetone bath). Ensure your bath is well-maintained throughout the addition and reaction time, as temperature fluctuations can drastically lower selectivity.

  • Inert Atmosphere: Reactions involving organometallics like Grignard reagents require strictly anhydrous and oxygen-free conditions. Ensure your glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Q: How significantly do temperature and solvent affect the diastereomeric ratio?

A: Temperature and solvent have a profound effect. Lower temperatures generally lead to more organized, sterically controlled transition states, enhancing selectivity. Non-coordinating, non-polar solvents often result in higher diastereoselectivity.[2] Coordinating solvents like THF can sometimes compete with the chiral auxiliary for coordination to the metal center, leading to a less ordered transition state and lower selectivity.[4]

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)
1THF075:25
2THF-7888:12
3Diethyl Ether (Et₂O)-7892:8
4Toluene-7896:4
5Dichloromethane (CH₂Cl₂)-7894:6

Note: Data are representative and illustrate general trends. Actual results may vary based on the specific substrate and nucleophile.

Experimental Protocol: Diastereoselective Grignard Addition

This protocol provides a baseline procedure for the formation of a chiral acetal and subsequent diastereoselective addition.

Part 1: Formation of the Chiral Acetal

  • To a solution of your aldehyde (1.0 eq) in anhydrous toluene (0.5 M), add this compound (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral acetal by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Part 2: Diastereoselective Grignard Addition

  • Dissolve the purified chiral acetal (1.0 eq) in anhydrous toluene (0.2 M) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification. The chiral auxiliary can be removed via acidic hydrolysis to yield the chiral alcohol.

Visualization of Stereochemical Control

The diastereoselectivity arises from the steric hindrance imposed by the C₂-symmetric chiral acetal. The nucleophile preferentially attacks from the less hindered face of the molecule.

G cluster_0 Proposed Transition States start Chiral Acetal + Nucleophile (Nu⁻) ts_major Transition State A (Less Hindered Attack) Lower Energy start->ts_major Favored Pathway ts_minor Transition State B (More Hindered Attack) Higher Energy start->ts_minor Disfavored Pathway prod_major Major Diastereomer ts_major->prod_major prod_minor Minor Diastereomer ts_minor->prod_minor

Caption: Origin of diastereoselectivity via favored and disfavored transition states.

References

Analytical methods for detecting impurities in (2R,5R)-hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of (2R,5R)-hexane-2,5-diol

Welcome to the technical support center for the analytical characterization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity detection.

Frequently Asked Questions (FAQs) - General

Q1: What are the most common types of impurities in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Stereoisomers: The most common impurities are its other stereoisomers, including its enantiomer (2S,5S)-hexane-2,5-diol and the diastereomer (2R,5S)-hexane-2,5-diol (a meso compound).[1]

  • Process-Related Impurities: These originate from the manufacturing process and can include unreacted starting materials (e.g., 2,5-hexanedione), by-products, and intermediates.[1][2]

  • Degradation Products: These can form during storage or handling of the substance.[2]

Q2: Which analytical method should I choose to detect these impurities?

A2: The choice of method depends on the target impurity.

  • For stereoisomeric impurities , Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most suitable technique as it is designed to separate enantiomers and diastereomers.[3][4]

  • For volatile process-related impurities and degradation products, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective for both separation and identification.[5][6]

  • For non-volatile impurities , standard High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is recommended.[7][8]

Q3: What are the key validation parameters for an impurity detection method?

A3: According to regulatory guidelines such as those from the ICH, analytical method validation is crucial to ensure results are reliable and accurate.[9][10] Key parameters to validate for an impurity method include:

  • Specificity/Selectivity: The ability to detect the analyte unequivocally in the presence of other components.[2][10]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]

Workflow for Analytical Method Selection

start Identify Target Impurity q1 Is the impurity a stereoisomer (e.g., enantiomer or diastereomer)? start->q1 q2 Is the impurity volatile? q1->q2 No chiral_hplc Use Chiral HPLC q1->chiral_hplc Yes gc_ms Use GC or GC-MS q2->gc_ms Yes hplc Use HPLC (non-chiral) q2->hplc No

Caption: Decision tree for selecting the appropriate analytical method.

Guide 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This section focuses on resolving issues related to the separation of stereoisomers of hexane-2,5-diol.

FAQs - Chiral HPLC

Q1: Why is a special "chiral" column needed?

A1: Enantiomers have identical physical and chemical properties in an achiral environment. A chiral stationary phase (CSP) within the HPLC column creates a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.[3]

Q2: What type of chiral column is best for hexane-2,5-diol?

A2: Polysaccharide-based and macrocyclic glycopeptide columns are versatile and widely successful for a broad range of chiral compounds.[4] For diols, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) operated in normal-phase or polar organic mode is often a good starting point. Screening several columns is the most reliable way to find the optimal stationary phase.

Troubleshooting Guide: Chiral HPLC
SymptomPossible Cause(s)Recommended Solution(s)
Poor or No Resolution Between Enantiomers 1. Incorrect chiral stationary phase (CSP). 2. Mobile phase composition is not optimal. 3. Column temperature is too high.1. Screen different types of chiral columns (e.g., polysaccharide vs. macrocyclic glycopeptide).[4] 2. Adjust the ratio of solvents (e.g., hexane/isopropanol) or try different alcohol modifiers. 3. Lower the column temperature to enhance chiral recognition; run at a controlled room temperature or sub-ambient temperatures.
Unstable/Shifting Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature.[13] 3. Mobile phase pH is near the pKa of the analyte (less common for neutral diols).1. Ensure the mobile phase is well-mixed and degassed. Use a high-quality pump. 2. Use a column oven to maintain a stable temperature.[13] 3. Buffer the mobile phase if applicable, although hexane-2,5-diol is neutral.
Peak Tailing or Fronting 1. Column is overloaded with the sample. 2. Active sites on the column or in the system are interacting with the analyte. 3. The injection solvent is too strong.1. Reduce the concentration or volume of the injected sample.[14] 2. Add a small amount of a competing agent (e.g., a relevant acid or base) to the mobile phase to block active sites. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[13]
Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for separating the stereoisomers of hexane-2,5-diol. Optimization will be required.

ParameterDescription
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Detection Refractive Index (RI) or UV at low wavelength (e.g., 210 nm) if no chromophore is present.

Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This section addresses common issues when analyzing for volatile process-related impurities and degradants.

FAQs - GC-MS

Q1: Do I need to derivatize this compound for GC analysis?

A1: While hexane-2,5-diol is volatile enough for GC analysis, its polar hydroxyl (-OH) groups can cause peak tailing due to interactions with active sites in the GC system. Derivatization (e.g., silylation) can block these groups, improving peak shape and thermal stability. However, a well-deactivated liner and column may provide acceptable results without derivatization.

Q2: What is the difference between split and splitless injection, and which should I use?

A2: Split injection is used for concentrated samples, where only a fraction of the sample enters the column. Splitless injection is used for trace analysis, transferring nearly the entire sample to the column. For impurity profiling, where impurities may be present at low levels, splitless injection is often preferred to achieve lower detection limits.[15]

Troubleshooting Guide: GC-MS
SymptomPossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Leak in the system (injector septum, column fittings). 2. Split ratio is too high or split vent is open in splitless mode. 3. Injection port temperature is too low for the analyte to vaporize.[15][16] 4. Syringe is clogged.1. Perform a leak check, especially around the septum and column connections. Replace the septum.[16] 2. For trace analysis, use splitless mode and ensure the purge activation time is appropriate (e.g., 0.5-1.0 min).[15] 3. Increase the injector temperature, ensuring it is below the analyte's decomposition temperature. 4. Clean or replace the syringe.[16]
Peak Tailing 1. Active sites in the injector liner or column are interacting with the hydroxyl groups.[14][17] 2. Column is contaminated or degraded. 3. Injection temperature is too low, causing slow vaporization.1. Use a new, deactivated liner, potentially with glass wool.[15] Consider analyte derivatization. 2. Condition the column by baking it at its maximum allowed temperature. If that fails, trim the first 10-20 cm from the front of the column or replace it.[17] 3. Optimize the injection port temperature.
Baseline Noise or High Bleed 1. Column is bleeding stationary phase due to high temperatures or oxygen exposure.[17][18] 2. Carrier gas is contaminated. 3. Contamination in the injector (from septum or sample).1. Ensure the oven temperature does not exceed the column's maximum limit. Check for leaks that could introduce oxygen.[17] 2. Ensure high-purity carrier gas is used and that gas traps/filters are functional. 3. Replace the septum and clean the injector liner.
Ghost Peaks 1. Carryover from a previous, more concentrated sample.[14] 2. Contamination in the syringe.1. Run a solvent blank after a concentrated sample to wash the system. 2. Implement a robust syringe cleaning protocol with multiple solvent rinses.

Impurity Identification Workflow

start Unknown Peak Detected in GC Chromatogram step1 Examine Mass Spectrum start->step1 step2 Compare with MS Library (e.g., NIST, Wiley) step1->step2 q1 Match Found? step2->q1 step3 Tentative Identification q1->step3 Yes no_match Further Investigation Needed (e.g., High-Resolution MS, NMR) q1->no_match No step4 Analyze Authentic Standard of Suspected Impurity step3->step4 q2 Retention Time and MS Match? step4->q2 end Impurity Confirmed q2->end Yes q2->no_match No

Caption: Workflow for identifying an unknown impurity using GC-MS.

Experimental Protocol: GC-MS Method

This protocol provides a general method for detecting volatile impurities.

ParameterDescription
GC Column DB-1701 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[19]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min[6]
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu[6]

Quantitative Data Summary

The following table provides typical performance characteristics that should be targeted during method validation for impurity analysis. Actual values must be determined experimentally.

ParameterChiral HPLCGC-MS
Typical Impurity Specification ≤ 0.15% (for reporting)≤ 0.15% (for reporting)
Target Limit of Quantitation (LOQ) ≤ 0.05%≤ 0.05%
Target Limit of Detection (LOD) ≤ 0.02%≤ 0.02%
Linearity (Correlation Coefficient, r²) > 0.995> 0.995
Accuracy (% Recovery at 100% LOQ) 80 - 120%80 - 120%
Precision (%RSD at 100% LOQ) < 10%< 10%

Note: These values are typical targets for pharmaceutical impurity methods and are provided for guidance. Method-specific validation is required.[2][9]

References

Technical Support Center: High-Purity (2R,5R)-Hexane-2,5-diol Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the purification of (2R,5R)-hexane-2,5-diol via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures. The solution might be undersaturated.Concentrate the solution by carefully evaporating some of the solvent. Try a different solvent or a solvent mixture where the diol has lower solubility at cold temperatures. Consider using an anti-solvent to induce precipitation.
Oiling Out Instead of Crystallizing The boiling point of the solvent is too high, or the cooling process is too rapid, causing the solute to separate as a liquid phase. The compound may have a low melting point.Use a lower-boiling point solvent. Ensure a slow and controlled cooling process; for instance, allow the solution to cool to room temperature before placing it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Crystal Yield A significant amount of the compound remains dissolved in the mother liquor. This can be due to the solvent choice or the volume of solvent used.Minimize the amount of hot solvent used to dissolve the crude product. After the initial filtration, cool the mother liquor to a lower temperature (e.g., in a freezer) to induce further crystallization.
Crystals Appear Impure (Discolored or Gummy) Impurities may be co-precipitating with the product. The cooling was too fast, trapping impurities within the crystal lattice.Ensure the crude material is as pure as possible before recrystallization. Consider a pre-purification step like column chromatography. Redissolve the crystals in fresh hot solvent and recrystallize them slowly. A second recrystallization may be necessary.
Difficulty in Filtering Crystals The crystals are too fine (powdery).This can result from very rapid crystallization. Try to slow down the cooling process. Consider using a different solvent system that promotes the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the diol sparingly or not at all at room temperature but have high solubility at elevated temperatures. Based on the polar nature of the diol, solvents such as ethyl acetate, or mixtures of a good solvent (like ethanol or methanol) with a poor solvent (like hexane or diethyl ether) are often good starting points. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.

Q2: How can I improve the purity of my this compound if a single recrystallization is insufficient?

A2: If the desired purity is not achieved after one recrystallization, a second recrystallization is recommended. Ensure that all the crystals from the first step are redissolved in the minimum amount of fresh, hot solvent. Slow cooling is again crucial to allow for the selective crystallization of the desired compound, leaving impurities in the mother liquor.

Q3: My this compound has a low melting point, which makes recrystallization challenging. What techniques can I use?

A3: For low-melting-point compounds, "oiling out" is a common problem. To circumvent this, consider using a solvent system with a lower boiling point. Alternatively, a layered recrystallization technique can be effective. This involves dissolving the compound in a small amount of a "good" solvent and then carefully layering a "poor" solvent on top. Crystals will form slowly at the interface.

Q4: How do I effectively dry the recrystallized this compound?

A4: Due to its hygroscopic nature, it is important to dry the crystals thoroughly. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the crystals under a high vacuum. A desiccant such as phosphorus pentoxide (P₂O₅) can be used in the vacuum desiccator to absorb moisture.

Experimental Workflow & Methodologies

General Recrystallization Protocol

A general workflow for the recrystallization of this compound is outlined below.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration1 Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve Crude Diol in Minimal Hot Solvent B Hot Filtration (if impurities are present) A->B Optional C Slow Cooling of Filtrate (to room temperature) B->C D Further Cooling (ice bath/refrigerator) C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under High Vacuum F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common recrystallization problems.

Troubleshooting_Logic Start Start Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Crystal Yield Problem->LowYield Yes Impure Crystals are Impure Problem->Impure Yes Success Successful Recrystallization Problem->Success No Sol_Concentrate Concentrate Solution or Change Solvent NoCrystals->Sol_Concentrate Sol_SlowCool Use Lower Boiling Solvent or Cool Slowly OilingOut->Sol_SlowCool Sol_CoolMother Cool Mother Liquor Further LowYield->Sol_CoolMother Sol_Redissolve Re-dissolve and Recrystallize Slowly Impure->Sol_Redissolve Sol_Concentrate->Problem Sol_SlowCool->Problem Sol_CoolMother->Problem Sol_Redissolve->Problem

Caption: A decision tree for troubleshooting common recrystallization issues.

Validation & Comparative

A Comparative Guide to (2R,5R)-hexane-2,5-diol and (2S,5S)-hexane-2,5-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, the choice of chiral auxiliaries and ligands is a critical determinant of stereochemical outcomes. Among the arsenal of chiral building blocks, the enantiomers of hexane-2,5-diol, specifically (2R,5R)-hexane-2,5-diol and (2S,5S)-hexane-2,5-diol, have established themselves as invaluable precursors for the synthesis of highly effective C2-symmetric phosphine ligands. This guide provides an objective comparison of these two stereoisomers, supported by experimental data, to aid researchers in their selection and application for asymmetric transformations.

The primary application of both (2R,5R)- and (2S,5S)-hexane-2,5-diol in asymmetric synthesis is as chiral scaffolds for the construction of bidentate phosphine ligands, most notably the DuPhos family of ligands. These ligands, when complexed with transition metals such as rhodium, form powerful catalysts for a variety of asymmetric reactions, with the asymmetric hydrogenation of prochiral olefins being a hallmark application.

The core principle governing the use of these enantiomeric diols is that the stereochemistry of the diol directly dictates the chirality of the resulting ligand, which in turn determines the absolute configuration of the reaction product. Therefore, the selection between (2R,5R)- and (2S,5S)-hexane-2,5-diol is fundamentally a choice of which enantiomer of the final product is desired.

Performance in Asymmetric Hydrogenation: A Comparative Overview

The rhodium-catalyzed asymmetric hydrogenation of enamides, such as methyl (Z)-acetamidocinnamate (MAC), is a well-established benchmark reaction for evaluating the efficacy of chiral phosphine ligands. Ligands derived from (2R,5R)- and (2S,5S)-hexane-2,5-diol, namely (R,R)-Me-DuPhos and (S,S)-Me-DuPhos, have demonstrated exceptional performance in this transformation, consistently affording high enantioselectivities.

As a direct consequence of their enantiomeric relationship, the (R,R)-Me-DuPhos and (S,S)-Me-DuPhos ligands yield the corresponding (R) and (S) enantiomers of the hydrogenated product, respectively, with virtually identical levels of enantiomeric excess under the same reaction conditions.

Table 1: Comparative Performance of Rh-(R,R)-Me-DuPhos and Rh-(S,S)-Me-DuPhos in the Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate (MAC)

Ligand PrecursorChiral LigandSubstrateProduct ConfigurationEnantiomeric Excess (ee)
This compound(R,R)-Me-DuPhosMethyl (Z)-acetamidocinnamate(R)>99%
(2S,5S)-hexane-2,5-diol(S,S)-Me-DuPhosMethyl (Z)-acetamidocinnamate(S)>99%

Note: The data presented is a summary of typical results reported in the literature under optimized conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a DuPhos ligand from the corresponding hexane-2,5-diol and its subsequent use in asymmetric hydrogenation.

Part 1: Synthesis of (R,R)-Me-DuPhos from this compound

This two-step procedure involves the conversion of the chiral diol to a cyclic sulfate, followed by reaction with 1,2-bis(phosphino)benzene.

Step 1a: Synthesis of (2R,5R)-2,5-hexanediol cyclic sulfate

  • To a solution of this compound (1 equivalent) in carbon tetrachloride at 0 °C is added thionyl chloride (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure to yield the crude cyclic sulfite.

  • The crude sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Ruthenium(III) chloride hydrate (catalytic amount) and sodium periodate (1.5 equivalents) are added.

  • The mixture is stirred vigorously for 2 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the crude cyclic sulfate, which is used in the next step without further purification.

Step 1b: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, (R,R)-Me-DuPhos

  • To a solution of 1,2-bis(phosphino)benzene (1 equivalent) in THF at -78 °C is added n-butyllithium (2 equivalents).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The resulting solution of the dilithio salt is cooled to -78 °C.

  • A solution of (2R,5R)-2,5-hexanediol cyclic sulfate (1 equivalent) in THF is added dropwise.

  • The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

  • The reaction is quenched with methanol and the solvent is removed under reduced pressure.

  • The residue is purified by chromatography on silica gel to afford (R,R)-Me-DuPhos.

Note: The synthesis of (S,S)-Me-DuPhos follows the same procedure starting from (2S,5S)-hexane-2,5-diol.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate
  • In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral ligand, (R,R)-Me-DuPhos or (S,S)-Me-DuPhos (1.1 mol%), in a suitable solvent (e.g., methanol) is prepared in a pressure vessel.

  • The solution is stirred for 15 minutes to allow for catalyst formation.

  • The substrate, methyl (Z)-acetamidocinnamate (100 equivalents), is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (e.g., 3 atm) at room temperature for the specified time (e.g., 12 hours).

  • Upon completion, the vessel is vented, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Logical Workflow and Key Relationships

The following diagram illustrates the logical progression from the chiral diol starting materials to the final enantiomeric products in an asymmetric hydrogenation reaction.

G cluster_start Chiral Diol Precursors cluster_ligand C2-Symmetric Phosphine Ligands cluster_catalyst Chiral Rhodium Catalysts cluster_reaction Asymmetric Hydrogenation cluster_product Enantiomeric Products start1 This compound ligand1 (R,R)-Me-DuPhos start1->ligand1 Synthesis start2 (2S,5S)-hexane-2,5-diol ligand2 (S,S)-Me-DuPhos start2->ligand2 Synthesis catalyst1 [Rh((R,R)-Me-DuPhos)]+ ligand1->catalyst1 Complexation with Rh(I) catalyst2 [Rh((S,S)-Me-DuPhos)]+ ligand2->catalyst2 Complexation with Rh(I) substrate Methyl (Z)-acetamidocinnamate (Prochiral Substrate) catalyst1->substrate catalyst2->substrate product1 (R)-N-Acetylphenylalanine methyl ester substrate->product1 Catalysis product2 (S)-N-Acetylphenylalanine methyl ester substrate->product2 Catalysis product1->product2 Enantiomers

Caption: Synthetic pathway from chiral diols to enantiomeric products.

Conclusion

Both this compound and (2S,5S)-hexane-2,5-diol are equally effective as chiral precursors in asymmetric synthesis. The choice between them is dictated solely by the desired stereochemistry of the final product. Their utility in forming highly efficient and selective catalysts, such as the DuPhos-rhodium complexes, makes them indispensable tools for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The robust and well-documented performance of ligands derived from these diols provides a high degree of predictability and reliability in achieving the desired stereochemical control.

A Comparative Guide to (2R,5R)-Hexane-2,5-diol and Other Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of (2R,5R)-hexane-2,5-diol, a C2-symmetric chiral diol, with other widely used classes of chiral diols, namely 1,2-diols, 1,3-diols, and axially chiral biaryl diols like BINOL, VANOL, and TADDOL. This comparison is supported by available experimental data to aid researchers in selecting the most suitable chiral diol for their specific synthetic challenges.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these chiral diols is essential for their application in catalysis and as chiral building blocks.

PropertyThis compoundRepresentative 1,2-Diol (Hydrobenzoin)Representative 1,3-Diol (2,4-Pentanediol)Representative Biaryl Diol (R)-BINOL
Molecular Formula C₆H₁₄O₂[1]C₁₄H₁₄O₂C₅H₁₂O₂C₂₀H₁₄O₂
Molecular Weight 118.17 g/mol [1]214.26 g/mol 104.15 g/mol 286.32 g/mol
Appearance White crystalline solidWhite crystalline solidColorless liquidWhite solid
Melting Point (°C) 88-91146-149-208-211
Boiling Point (°C) 216.8310198490 (approx.)
Solubility Soluble in water and polar organic solventsSparingly soluble in water, soluble in organic solventsMiscible with water and organic solventsInsoluble in water, soluble in organic solvents
Chirality CentralCentralCentralAxial

Performance in Asymmetric Synthesis

The efficacy of a chiral diol is ultimately determined by its performance in inducing stereoselectivity in chemical transformations. While direct head-to-head comparative studies under identical conditions are limited in the literature, this section presents available data on the performance of this compound and other prominent chiral diols in relevant asymmetric reactions.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols are often employed as ligands for metal catalysts or as precursors for chiral reducing agents.

Chiral Diol DerivativeKetone SubstrateReaction ConditionsYield (%)Enantiomeric Excess (ee %)Reference
This compound derived phosphine ligandAcetophenoneRu-catalyzed hydrogenationHighModerate to HighHypothetical data - direct comparison not found
(R)-BINOL derived BINAL-HAcetophenoneLiAlH₄, THF, -100 to -78 °C9892
CBS Catalyst (proline-derived oxazaborolidine)Various ketonesBH₃, THFHigh>95[2]

Note: Direct comparative data for this compound in this specific application was not found in the searched literature. The entry for this compound is based on its potential application as a C2-symmetric ligand.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral diols, particularly TADDOLs and BINOL derivatives, have been successfully used as catalysts or ligands to control the enantioselectivity of this reaction.

Chiral Diol Catalyst/LigandDienophileDieneYield (%)Enantiomeric Excess (ee %)Reference
(R,R)-TADDOL3-Acryloyl-2-oxazolidinoneCyclopentadiene9495
(R)-BINOL-TiCl₂3-Acryloyl-2-oxazolidinoneCyclopentadiene9598
VAPOL-AlClAcroleinCyclopentadieneHigh>95
BINOL-AlClAcroleinCyclopentadieneHigh13-41

Note: The application of this compound as a catalyst or ligand in asymmetric Diels-Alder reactions is not well-documented in the searched literature, hence its omission from this table.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these chiral diols.

Synthesis of this compound

1. Biocatalytic Synthesis via Asymmetric Reduction of 2,5-Hexanedione

This protocol is based on the highly efficient and stereoselective reduction of 2,5-hexanedione using the dehydrogenase Gre2p from Saccharomyces cerevisiae.[3]

Materials:

  • 2,5-Hexanedione

  • Recombinant E. coli expressing Gre2p from Saccharomyces cerevisiae

  • Glucose (for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • NADP⁺ (catalytic amount)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cultivation of Biocatalyst: Cultivate the recombinant E. coli cells harboring the Gre2p gene in a suitable growth medium. Harvest the cells by centrifugation and wash with buffer.

  • Bioreduction: In a temperature-controlled reactor, prepare a reaction mixture containing the buffer, glucose, NADP⁺, and the washed E. coli cells (or purified Gre2p enzyme).

  • Substrate Addition: Add 2,5-hexanedione to the reaction mixture. The substrate can be added in batches to avoid substrate inhibition.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete (typically >99% conversion), separate the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2S,5S)-hexane-2,5-diol.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the enantiomerically pure diol.

Expected Outcome: This method has been reported to yield (2S,5S)-hexane-2,5-diol with >99% conversion, >99.9% diastereomeric excess (de), and >99.9% enantiomeric excess (ee).[3]

2. Chemical Synthesis

A practical synthesis of this compound has been reported by Saravanan et al. in the Journal of Organic Chemistry (1997, 62(8), 2669-2670).[4] While the full text containing the detailed experimental procedure was not accessible through the performed searches, the publication's title and abstract suggest a viable chemical route. Researchers are encouraged to consult this primary literature for the specific protocol.

Visualizing Methodologies and Concepts

Diagrams generated using Graphviz provide a clear visual representation of workflows and conceptual relationships.

experimental_workflow cluster_synthesis Synthesis of this compound start 2,5-Hexanedione biocatalysis Biocatalytic Reduction (S. cerevisiae Gre2p) start->biocatalysis chemical_synthesis Chemical Synthesis (e.g., Asymmetric Hydrogenation) start->chemical_synthesis product This compound biocatalysis->product chemical_synthesis->product

Caption: Synthetic routes to this compound.

signaling_pathway cluster_catalysis Asymmetric Catalysis Workflow chiral_diol Chiral Diol (this compound, BINOL, etc.) catalyst Chiral Catalyst (in-situ or isolated) chiral_diol->catalyst metal_precursor Metal Precursor metal_precursor->catalyst reaction Asymmetric Transformation catalyst->reaction substrate Prochiral Substrate substrate->reaction reagent Reagent reagent->reaction product Enantioenriched Product reaction->product

Caption: General workflow for asymmetric catalysis using chiral diols.

Conclusion

This compound presents a valuable, C2-symmetric chiral building block. Its efficient biocatalytic synthesis from an inexpensive starting material makes it an attractive option from a green chemistry perspective. While its application as a chiral ligand in a wide range of asymmetric transformations is still an area of active research, its structural features suggest significant potential.

In contrast, axially chiral biaryl diols like BINOL and its derivatives are well-established and have a proven track record in a vast array of asymmetric catalytic reactions, often providing excellent enantioselectivities. TADDOLs are also highly effective, particularly in Diels-Alder reactions. The choice between these chiral diols will ultimately depend on the specific reaction, substrate, and desired outcome. For applications requiring a simple, acyclic, and readily available C2-symmetric diol, this compound is a compelling candidate. For reactions where a rigid, sterically demanding chiral environment is crucial, the established biaryl diols may be the preferred choice. Further research into the catalytic applications of this compound and its derivatives will undoubtedly clarify its position and expand its utility in the field of asymmetric synthesis.

References

Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of methodologies for determining the enantiomeric excess of (2R,5R)-hexane-2,5-diol, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Alternative methods, including fluorescence-based assays and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed to offer a broader perspective on available analytical tools.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC remains the most widely used and reliable technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For a simple aliphatic diol like hexane-2,5-diol, which lacks a strong chromophore, derivatization is often necessary to enable UV detection and enhance chiral recognition.

Comparison of Chiral HPLC Methods for Diol Enantioseparation

While specific data for this compound is not abundant in publicly available literature, we can extrapolate from methods developed for similar aliphatic diols. The following table summarizes typical conditions and performance metrics.

ParameterMethod A: Pre-column Derivatization with a Chiral ReagentMethod B: Direct Separation on a Polysaccharide-based CSP
Analyte Diol derivatized with a chiral agent (e.g., (S)-(+)-2-phenylbutyryl chloride)Native Diol
Chiral Stationary Phase (CSP) Achiral C18 columnChiralcel® OD-H, Chiralpak® AD-H, or similar
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Watern-Hexane/Isopropanol (e.g., 90:10 v/v)
Detection UV (dependent on the derivatizing agent)Refractive Index (RI) or UV (if derivatized)
Typical Resolution (Rs) > 1.5> 1.5
Analysis Time 15-30 minutes10-25 minutes
Advantages Enhanced sensitivity with UV-active derivatizing agents.Simpler sample preparation.
Disadvantages Derivatization step adds complexity and potential for side reactions.May require more specialized and expensive chiral columns. Lower sensitivity with RI detection.

Experimental Protocols

Detailed Protocol for Chiral HPLC with Pre-column Derivatization

This protocol is a representative example for the determination of enantiomeric excess of a diol via derivatization followed by HPLC analysis on an achiral column.

1. Derivatization:

  • To a solution of the hexane-2,5-diol sample (approx. 1 mg) in anhydrous dichloromethane (1 mL), add triethylamine (2 equivalents) and a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction with the addition of a small amount of water.

  • Extract the diastereomeric derivatives with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and dissolve the residue in the HPLC mobile phase for analysis.

2. HPLC Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 220 nm).

3. Enantiomeric Excess Calculation:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Alternative Methods for Enantiomeric Excess Determination

Beyond chiral HPLC, other techniques offer advantages in specific contexts, such as high-throughput screening or when dealing with complex matrices.

Fluorescence-Based Assays

A sensitive and high-throughput alternative involves the use of fluorescent sensors.[1][2][3][4] This method relies on the formation of diastereomeric complexes between the chiral diol and a chiral fluorescent sensor, resulting in a change in fluorescence intensity or wavelength that is proportional to the enantiomeric composition.

Principle: Dynamic covalent self-assembly of a chiral diol, a fluorescent amine (e.g., tryptophanol), and 2-formylphenylboronic acid forms diastereomeric iminoboronate esters with distinct photophysical properties.[2]

Advantages:

  • High sensitivity and suitable for high-throughput screening.[1][3]

  • Can be performed directly on crude reaction mixtures without work-up.[2]

Disadvantages:

  • Requires a specific fluorescent sensor system.

  • Method development can be complex.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a powerful tool for ee determination through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6][7] The reaction of a chiral diol with a CDA, such as a chiral boric acid, forms diastereomers that exhibit distinct and well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[5][7]

Principle: The formation of diastereomeric esters with a chiral derivatizing agent leads to different chemical environments for the nuclei of the two enantiomers, resulting in separate NMR signals.[6][7]

Advantages:

  • Provides structural information in addition to enantiomeric excess.

  • Does not require chromatographic separation.

Disadvantages:

  • Lower sensitivity compared to HPLC and fluorescence methods.

  • Peak overlap can be an issue in complex mixtures.

Methodological Workflow and Logical Relationships

To visualize the decision-making process and experimental flow, the following diagrams illustrate the key steps in enantiomeric excess determination.

enantiomeric_excess_determination_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Hexane-2,5-diol Sample derivatization Derivatization (Optional) start->derivatization If necessary for detection or separation hplc Chiral HPLC start->hplc fluorescence Fluorescence Assay start->fluorescence nmr NMR Spectroscopy start->nmr derivatization->hplc derivatization->nmr chromatogram Chromatogram Analysis hplc->chromatogram spectra Spectral Analysis fluorescence->spectra nmr->spectra ee_calc Enantiomeric Excess Calculation chromatogram->ee_calc spectra->ee_calc

Caption: Workflow for Enantiomeric Excess Determination.

hplc_method_selection cluster_direct Direct Method cluster_indirect Indirect Method start Need to determine ee of Hexane-2,5-diol direct_hplc Chiral HPLC with CSP start->direct_hplc indirect_hplc Derivatization + Achiral HPLC start->indirect_hplc direct_hplc_adv Advantage: - Simpler sample prep direct_hplc->direct_hplc_adv direct_hplc_dis Disadvantage: - May require RI detection (lower sensitivity) direct_hplc->direct_hplc_dis indirect_hplc_adv Advantage: - Enhanced UV detection indirect_hplc->indirect_hplc_adv indirect_hplc_dis Disadvantage: - More complex sample prep indirect_hplc->indirect_hplc_dis

Caption: Decision Tree for Chiral HPLC Method Selection.

References

A Comparative Guide to the Synthesis of (2R,5R)-Hexane-2,5-diol: A Novel Biocatalytic Approach vs. Traditional Chemical Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. (2R,5R)-Hexane-2,5-diol is a valuable chiral building block, and its synthesis has evolved from traditional chemical methods to more sustainable and highly selective biocatalytic routes. This guide provides a detailed comparison of a modern biocatalytic approach with a classic chemical reduction method, supported by experimental data and protocols.

Executive Summary

The synthesis of enantiomerically pure this compound is critical for various applications in the pharmaceutical and fine chemical industries. This guide contrasts a novel biocatalytic synthesis using the microorganism Lactobacillus kefir with the established Noyori asymmetric hydrogenation, a benchmark in chemical synthesis. The biocatalytic method demonstrates exceptional stereoselectivity and operates under mild, environmentally friendly conditions, offering a compelling alternative to traditional chemical routes that often rely on heavy metals and harsh reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the biocatalytic and chemical synthesis routes to this compound.

ParameterBiocatalytic Route (Lactobacillus kefir)Chemical Route (Noyori Asymmetric Hydrogenation)
Starting Material 2,5-Hexanedione2,5-Hexanedione
Catalyst Whole cells of Lactobacillus kefir DSM 20587Ru(II)-BINAP complex
Yield Quantitative (>99%)[1]High (typically >90%)
Enantiomeric Excess (ee) >99%[1]High (often >95%)
Diastereomeric Excess (de) >99%[1]High
Reaction Temperature 30°C[1]23-100°C
Pressure Atmospheric4-100 atm H₂
Solvent Aqueous mediumOrganic solvents (e.g., methanol, ethanol)
Space-Time Yield Up to 64 g·L⁻¹·d⁻¹ (continuous process)Not typically reported for this specific transformation
Key Advantages High stereoselectivity, mild conditions, sustainableBroad applicability, well-established
Key Disadvantages Requires cell cultivation and specific pH controlRequires high pressure, uses precious metal catalyst

Mandatory Visualization: Synthetic Pathways

The following diagrams illustrate the workflows for both the biocatalytic and the Noyori asymmetric hydrogenation routes.

Biocatalytic_Synthesis cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Purification Cultivation Cultivation of Lactobacillus kefir Harvesting Cell Harvesting and Washing Cultivation->Harvesting Bioreactor Bioreactor with L. kefir cells (pH 6, 30°C) Harvesting->Bioreactor Hexanedione 2,5-Hexanedione Hexanedione->Bioreactor Product This compound Bioreactor->Product Extraction Product Extraction Product->Extraction Purification Chromatography Extraction->Purification

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical_Synthesis cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification Precursor [RuCl2(benzene)]2 Catalyst Active Ru(II)-BINAP Catalyst Precursor->Catalyst Ligand (R)-BINAP Ligand->Catalyst Reactor High-Pressure Reactor (H2, Solvent) Catalyst->Reactor Hexanedione 2,5-Hexanedione Hexanedione->Reactor Product This compound Reactor->Product Workup Solvent Removal and Workup Product->Workup Purification Chromatography Workup->Purification

Caption: Workflow for the Noyori asymmetric hydrogenation of 2,5-hexanedione.

Experimental Protocols

Biocatalytic Synthesis of this compound using Lactobacillus kefir

This protocol is based on the findings of Haberland et al. (2002)[1].

1. Cultivation of Lactobacillus kefir DSM 20587:

  • The microorganism is cultivated in an appropriate growth medium under optimal conditions to achieve a sufficient cell density.

2. Bioreduction of 2,5-Hexanedione:

  • The cultivated Lactobacillus kefir cells are harvested and washed.

  • The whole cells are used as the biocatalyst in a bioreactor.

  • 2,5-Hexanedione is added as the substrate.

  • The reaction is carried out at a controlled pH of 6 and a temperature of 30°C.[1]

  • A cosubstrate is typically required for cofactor regeneration.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Purification:

  • Once the reaction is complete, the cells are separated from the reaction mixture by centrifugation or filtration.

  • The aqueous solution containing the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Chemical Synthesis of this compound via Noyori Asymmetric Hydrogenation

This is a general protocol based on the principles of Noyori asymmetric hydrogenation.

1. Catalyst Preparation:

  • The active Ru(II)-BINAP catalyst is typically prepared in situ from a ruthenium precursor, such as [RuCl₂(benzene)]₂, and the chiral ligand, (R)-BINAP.

2. Asymmetric Hydrogenation:

  • 2,5-Hexanedione is dissolved in an appropriate solvent, such as methanol or ethanol, in a high-pressure reactor.

  • The chiral Ru(II)-BINAP catalyst is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (4-100 atm) at a controlled temperature (23-100°C) until the reaction is complete.

  • The reaction progress is monitored by GC or HPLC.

3. Product Isolation and Purification:

  • After the reaction, the reactor is cooled and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is subjected to an aqueous workup to remove any inorganic byproducts.

  • The product is extracted into an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the enantiomerically pure this compound.

Conclusion

The biocatalytic synthesis of this compound using Lactobacillus kefir presents a highly efficient and environmentally benign alternative to traditional chemical methods like the Noyori asymmetric hydrogenation. With quantitative yields and exceptional stereoselectivity under mild conditions, the biocatalytic route aligns with the principles of green chemistry and offers significant advantages for industrial-scale production. While the Noyori hydrogenation remains a powerful and versatile tool in asymmetric synthesis, the biocatalytic approach demonstrates the potential of modern biotechnology to provide sustainable and highly effective solutions for the synthesis of valuable chiral molecules.

References

Comparative Analysis of Chiral Catalysts Derived from (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Performance Asymmetric Catalysis

In the realm of asymmetric synthesis, the development of effective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the array of chiral building blocks utilized for catalyst synthesis, (2R,5R)-hexane-2,5-diol has emerged as a valuable precursor for a class of highly efficient phosphine ligands. This guide provides a comparative study of catalysts derived from this diol, focusing on their performance in asymmetric hydrogenation reactions, and offers detailed experimental protocols for their synthesis and application.

Performance Benchmarking: (R,R)-DuPhos and (R,R)-BPE Ligands

Catalysts derived from this compound, most notably the (R,R)-DuPhos and (R,R)-BPE ligand families, have demonstrated exceptional performance in asymmetric hydrogenation. These ligands, when complexed with transition metals such as rhodium, form highly active and enantioselective catalysts. Their modular nature allows for fine-tuning of steric and electronic properties, leading to superior outcomes in the synthesis of chiral alcohols, amines, and other valuable intermediates.

The efficacy of these catalysts is evident in their ability to achieve high enantiomeric excesses (ee%) and yields in the reduction of a wide range of prochiral substrates. For instance, the rhodium complex of (R,R)-Me-DuPhos has been successfully employed in the synthesis of a key glutarate intermediate for the drug candoxatril, affording the product in over 99% ee and a 95% yield.[1] Similarly, the (R,R)-Me-BPE-Rh catalyst has shown excellent results in the asymmetric hydrogenation of N-acetyl α-arylenamides, yielding valuable chiral amines with greater than 95% ee.

To provide a clear comparison, the following table summarizes the performance of (R,R)-DuPhos and (R,R)-BPE derived catalysts in the asymmetric hydrogenation of representative substrates and includes data for other commonly used chiral phosphine ligands for context.

SubstrateCatalyst PrecursorLigandSolventTemp. (°C)H₂ Pressure (MPa)S/C RatioYield (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄(R,R)-Me-DuPhos MeOH250.11000:1>95>99 (R)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄(R)-BINAPMeOH250.11000:1>9596 (R)
Methyl acetoacetate[RuBr₂(p-cymene)]₂(R,R)-Me-BPE MeOH805.02000:19899 (R)
Methyl acetoacetate[RuCl₂(p-cymene)]₂(R)-BINAPMeOH805.02000:19798 (R)
1-(4-Methoxyphenyl)ethanone[Ir(COD)Cl]₂ / I₂(R,R)-iPr-BPE 2-PropanolRT3.0500:19598 (R)
1-(4-Methoxyphenyl)ethanone[Ir(COD)Cl]₂ / I₂(R,R)-Me-DuPhos2-PropanolRT3.0500:19297 (R)

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Reaction conditions and results may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these catalytic systems. Below are representative protocols for the synthesis of a (R,R)-DuPhos-type ligand from this compound and its subsequent use in an asymmetric hydrogenation reaction.

Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)

This procedure outlines the key steps in the synthesis of the (R,R)-Me-DuPhos ligand, a process that begins with the readily available chiral diol.

G cluster_synthesis Synthesis of (R,R)-Me-DuPhos A This compound B Cyclic Sulfate Formation (SOCl₂, RuCl₃/NaIO₄) A->B Step 1 C (2R,5R)-2,5-Hexanediol Cyclic Sulfate B->C D Phosphine Synthesis (1,2-Bis(phosphino)benzene, n-BuLi) C->D Step 2 E (R,R)-Me-DuPhos D->E

Synthetic pathway for (R,R)-Me-DuPhos.

Step 1: Synthesis of (2R,5R)-2,5-Hexanediol Cyclic Sulfate this compound is converted to its cyclic sulfate by reaction with thionyl chloride, followed by oxidation with a ruthenium catalyst.

Step 2: Synthesis of (R,R)-Me-DuPhos The cyclic sulfate is then reacted with 1,2-bis(phosphino)benzene in the presence of a strong base like n-butyllithium to yield the final (R,R)-Me-DuPhos ligand.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details a typical asymmetric hydrogenation reaction using a pre-formed rhodium catalyst with the (R,R)-Me-DuPhos ligand.

G cluster_workflow Asymmetric Hydrogenation Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation cat_pre [Rh(COD)₂]BF₄ catalyst [Rh((R,R)-Me-DuPhos)(COD)]BF₄ cat_pre->catalyst ligand (R,R)-Me-DuPhos ligand->catalyst reaction_vessel Reaction under H₂ catalyst->reaction_vessel substrate Methyl (Z)-α-acetamidocinnamate substrate->reaction_vessel product Chiral Product reaction_vessel->product

Workflow for asymmetric hydrogenation.

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄), and the (R,R)-Me-DuPhos ligand in a degassed solvent (e.g., methanol) is stirred to form the active catalyst complex.

  • Hydrogenation: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution in a pressure-resistant vessel.

  • Reaction: The vessel is charged with hydrogen gas to the desired pressure and the reaction is stirred at the specified temperature until completion.

  • Work-up and Analysis: The solvent is removed, and the product is purified. The enantiomeric excess is determined by chiral chromatography.

Mechanistic Insights

The high enantioselectivity of the DuPhos and BPE-ligated catalysts is attributed to the formation of a rigid, chiral environment around the metal center. Computational studies on the [Rh((R,R)-Me-DuPhos)]+-catalyzed asymmetric hydrogenation of enamides suggest that the reaction proceeds through a mechanism where the substrate coordinates to the rhodium center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.[2] The steric and electronic properties of the phospholane ring play a crucial role in dictating the facial selectivity of the substrate binding, leading to the preferential formation of one enantiomer.[2]

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to (2R,5R)-Hexane-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the desired stereoisomer. While (2R,5R)-hexane-2,5-diol has its applications, a diverse array of alternative chiral auxiliaries offers distinct advantages in terms of stereocontrol, reactivity, and ease of removal for various synthetic transformations. This guide provides an objective comparison of prominent chiral auxiliaries, supported by experimental data, to aid in the selection of the optimal auxiliary for your specific research needs.

Key Alternatives and Their Performance

This guide focuses on a selection of widely used and effective chiral auxiliaries as alternatives to this compound. These include Evans Oxazolidinones, Oppolzer's Sultams, Pseudoephedrine and its derivatives, and (-)-8-Phenylmenthol. Their performance in key asymmetric reactions such as aldol additions, alkylations, and Diels-Alder reactions is compared below.

Data Presentation: A Comparative Overview

The following tables summarize the performance of these chiral auxiliaries in various asymmetric reactions, focusing on diastereoselectivity and reaction yield.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileEnolate SourceLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinone (Evans Auxiliary)BenzaldehydePropionyl ImideBu₂BOTf, Et₃N>99:1 (syn)85-95[1][2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)IsovaleraldehydePropionyl ImideTiCl₄, (-)-Sparteine98:2 (anti)89[3]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydeAcetyl ImideEt₂AlCl95:5 (syn)91[4]

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinone (Evans Auxiliary)Propionyl ImideBenzyl BromideNaHMDS>99:190-95[3][5]
(1S,2S)-(+)-PseudoephedrinePropionamideBenzyl BromideLDA>99:194[6]
(1S,2S)-PseudoephenaminePropionamideBenzyl BromideLDA>99:195[1][7]
(-)-8-PhenylmentholPhenylacetateMethyl IodideLDA97:385[8]

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis Acidendo/exo ratioDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinone (Evans Auxiliary)Acryloyl ImideCyclopentadieneEt₂AlCl>99:199%95[3]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Acryloyl ImideCyclopentadieneTiCl₂(OTf)₂98:298%92[9]
(-)-8-PhenylmentholAcrylateCyclopentadieneEt₂AlCl98.5:1.599%89[3][10]

In-Depth Analysis of Chiral Auxiliaries

Evans Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective enolate reactions.[3] They are particularly effective in directing aldol additions, alkylations, and Diels-Alder reactions. The stereochemical outcome is highly predictable and is controlled by the steric hindrance of the substituent at the C4 position of the oxazolidinone ring, which directs the approach of the electrophile.

Advantages:

  • Excellent diastereoselectivity in a wide range of reactions.[3]

  • Predictable stereochemical outcomes based on well-established models.[11]

  • Both enantiomers of the auxiliary are commercially available, providing access to both enantiomers of the product.

  • The auxiliary can be removed under various conditions to yield different functional groups.[5]

Disadvantages:

  • Requires stoichiometric amounts of the auxiliary.

  • The attachment and removal steps add to the overall length of the synthesis.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are highly crystalline and rigid chiral auxiliaries.[9] This rigidity leads to excellent stereocontrol in a variety of reactions, including Diels-Alder, aldol, and conjugate additions.[3][12] The sulfonyl group can act as a chelating moiety, further enhancing the organization of the transition state.

Advantages:

  • High levels of diastereoselectivity.[3]

  • The crystalline nature of the derivatives often facilitates purification by recrystallization.

  • Both enantiomers are readily available from (+)- and (-)-camphorsulfonic acid.[13]

  • Robust and stable to a wide range of reaction conditions.

Disadvantages:

  • Removal of the sultam auxiliary can sometimes require harsh conditions.

  • Can be more expensive than other auxiliaries.

Pseudoephedrine and Derivatives

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[6] The corresponding amides form chelated enolates that exhibit high facial selectivity. A notable alternative is pseudoephenamine, which has been shown to provide even higher diastereoselectivities in some cases, especially in the formation of quaternary stereocenters.[7]

Advantages:

  • Inexpensive and readily available in both enantiomeric forms.

  • High diastereoselectivity in alkylation reactions.[6]

  • The auxiliary can be removed under mild conditions to afford carboxylic acids, alcohols, or ketones.[1]

  • Pseudoephenamine offers improved performance for sterically demanding alkylations.[7]

Disadvantages:

  • Less commonly used for reactions other than alkylations and conjugate additions.[14]

  • The parent compound, pseudoephedrine, is a regulated substance in many regions.

(-)-8-Phenylmenthol

A derivative of the naturally occurring terpene menthol, (-)-8-phenylmenthol provides excellent stereocontrol due to the bulky phenyl group, which effectively blocks one face of the reactive intermediate.[8] It is particularly effective in Diels-Alder reactions and conjugate additions.[3]

Advantages:

  • High diastereoselectivity, especially in Diels-Alder reactions.[10]

  • Derived from a natural product.

  • The auxiliary can be recovered and reused.[8]

Disadvantages:

  • The synthesis of 8-phenylmenthol can be less straightforward than for other auxiliaries.[3]

  • Removal often requires reductive cleavage.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

This protocol describes a typical procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and benzaldehyde.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq). Stir the solution for 30 minutes at 0 °C, then cool to -78 °C. Add freshly distilled benzaldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction by adding a pH 7 buffer solution. Extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography on silica gel.

Protocol 2: Removal of the Evans Oxazolidinone Auxiliary

This protocol outlines the reductive cleavage of the aldol adduct to the corresponding chiral 1,3-diol.

Materials:

  • Aldol adduct from Protocol 1

  • Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether

  • Methanol

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • To a solution of the aldol adduct (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiBH₄ (2.0 eq) portionwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the mixture vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral 1,3-diol and the recovered chiral auxiliary.

Visualization of Key Concepts

The following diagrams illustrate the general principles and workflows associated with the use of chiral auxiliaries.

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_end Products & Recovery Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Reacts with Reagent Chiral_Product Chiral Product Diastereoselective_Reaction->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary (Xc) Diastereoselective_Reaction->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Chelation-controlled transition state in an Evans aldol reaction.

References

In-depth X-ray Crystal Structure Analysis of (2R,5R)-Hexane-2,5-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals: a comprehensive comparative guide on the X-ray crystal structure analysis of (2R,5R)-hexane-2,5-diol derivatives is not currently feasible due to the limited availability of publicly accessible crystallographic data for this specific class of compounds.

Extensive searches of scientific databases and literature have revealed a notable absence of published X-ray crystal structures for derivatives of this compound. While the parent diol is a known chiral building block in organic synthesis, its derivatives have not been extensively characterized by single-crystal X-ray diffraction in a manner that would allow for a meaningful comparative analysis of their solid-state structures.

The creation of a robust comparison guide, as requested, necessitates access to detailed crystallographic information files (CIFs) or published articles containing quantitative data such as bond lengths, bond angles, torsion angles, and unit cell parameters for at least two distinct derivatives. This information is crucial for generating comparative data tables and for discussing the conformational and packing differences influenced by various substituents.

The Importance of X-ray Crystallography in Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. For chiral molecules such as derivatives of this compound, this technique provides unequivocal proof of:

  • Relative and Absolute Stereochemistry: Confirming the spatial orientation of atoms and the absolute configuration of stereocenters.

  • Molecular Conformation: Revealing the preferred three-dimensional shape of the molecule in the crystalline form.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding, which dictate the crystal packing and can influence physical properties.

A typical workflow for X-ray crystal structure analysis is outlined below.

X-ray Crystallography Workflow Workflow for X-ray Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis & Validation Structure_Refinement->Analysis

Caption: A generalized workflow for the determination of a molecule's crystal structure.

Path Forward

While a direct comparison of this compound derivatives is not possible at this time, we encourage researchers who have synthesized such derivatives to consider X-ray crystallography as a powerful tool for their characterization. The resulting data would be a valuable contribution to the scientific community.

Should you have access to relevant, unpublished data or specific citations for crystal structures of this compound derivatives, we would be pleased to generate the comprehensive comparative guide as originally envisioned. Furthermore, if a comparative analysis of a more broadly studied class of chiral diol derivatives would be of interest, we are prepared to create a guide on an alternative topic for which ample crystallographic data is available.

Performance of (2R,5R)-Hexane-2,5-diol in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of (2R,5R)-hexane-2,5-diol in different solvent systems. Due to a lack of extensive published quantitative data for this specific chiral diol, this guide focuses on the fundamental principles of solvent selection, qualitative performance expectations, and detailed experimental protocols to enable researchers to generate precise data for their specific applications.

This compound is a versatile chiral building block with applications in pharmaceuticals, specialty polymers, and cosmetics. Its performance in a given solvent system is critical for optimizing reaction conditions, purification processes, and formulation development. Key performance indicators include solubility, crystallization yield, and achievable purity.

Understanding Solvent Selection for Diols

The solubility of a diol like this compound is governed by the principle of "like dissolves like." The two hydroxyl (-OH) groups in its structure make it a polar molecule capable of hydrogen bonding. Therefore, its solubility is expected to be highest in polar, protic solvents that can also engage in hydrogen bonding.

Key Factors Influencing Performance:

  • Polarity: Solvents with higher polarity are generally better at solvating polar molecules.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve diols.

  • Temperature: Solubility of solids typically increases with temperature, a key principle for recrystallization.

  • Molecular Size and Shape: The steric hindrance of both the solute and solvent can influence solubility.

Qualitative Performance Comparison in Different Solvent Systems

Based on the chemical structure of this compound and general solubility principles, the following table summarizes the expected performance in various common solvent classes. It is crucial to note that these are qualitative predictions, and experimental verification is essential.

Solvent ClassRepresentative SolventsExpected SolubilityPotential for RecrystallizationRationale
Alcohols Methanol, Ethanol, IsopropanolHighModerate to LowHigh polarity and strong hydrogen bonding capabilities lead to good solvation. The structural similarity can sometimes make crystallization challenging.
Water H₂OVery HighLowThe high polarity and extensive hydrogen bonding network of water make it an excellent solvent for this diol. However, high solubility at room temperature often results in poor recovery during crystallization.
Esters Ethyl Acetate, Isopropyl AcetateModerateGoodEsters are moderately polar and can act as hydrogen bond acceptors. They often provide a good balance of solubility at elevated temperatures and lower solubility at room temperature, making them suitable for recrystallization.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighModerateKetones are polar aprotic solvents. Their ability to accept hydrogen bonds allows for good solvation. The volatility of acetone can be advantageous for solvent removal.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateGoodEthers are less polar than esters and ketones. Their lower solvating power at room temperature can be beneficial for achieving high crystallization yields.
Hydrocarbons Hexane, TolueneVery LowExcellent (as anti-solvents)These nonpolar solvents are poor solvents for polar diols. They are primarily used as anti-solvents in multi-solvent recrystallization to induce precipitation.

Experimental Protocols

To obtain quantitative performance data, the following experimental protocols are recommended.

I. Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the solid has settled. Alternatively, centrifuge the samples to expedite separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Use a syringe filter to remove any remaining solid particles.

  • Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or by gravimetric analysis after solvent evaporation.

  • Calculation: Calculate the solubility in units of g/L or mg/mL.

II. Recrystallization for Yield and Purity Assessment

This protocol outlines the steps for purifying this compound by recrystallization and evaluating the performance of the solvent.

Methodology:

  • Dissolution: Place a known mass of crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Note the volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Performance Evaluation:

    • Yield Calculation: Calculate the percent yield: (mass of pure crystals / initial mass of crude solid) x 100%.

    • Purity Analysis: Determine the purity of the recrystallized product using an appropriate analytical method (e.g., GC, HPLC, melting point determination).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_solubility Solubility Determination cluster_recrystallization Recrystallization Protocol s1 Add Excess Solid to Solvent s2 Equilibrate at Constant Temp. s1->s2 s3 Separate Solid and Liquid Phases s2->s3 s4 Sample Supernatant s3->s4 s5 Analyze Concentration s4->s5 r1 Dissolve Crude Solid in Hot Solvent r2 Hot Filtration (Optional) r1->r2 r3 Cool to Induce Crystallization r2->r3 r4 Collect Crystals by Filtration r3->r4 r5 Wash with Cold Solvent r4->r5 r6 Dry Purified Crystals r5->r6 r7 Analyze Yield and Purity r6->r7

Caption: Experimental workflows for determining solubility and recrystallization performance.

solvent_selection_logic start Start: Select Potential Solvents solubility_test Perform Solubility Tests (Hot and Cold) start->solubility_test decision Is there a solvent with high solubility when hot and low solubility when cold? solubility_test->decision single_solvent Proceed with Single-Solvent Recrystallization decision->single_solvent Yes two_solvent Consider Two-Solvent Recrystallization decision->two_solvent No end End: Optimized Protocol single_solvent->end two_solvent->end

Caption: Logical flow for selecting an appropriate recrystallization solvent system.

By following the principles and experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of this compound in various solvent systems to optimize their processes for synthesis, purification, and formulation.

A Comparative Benchmarking Guide: (2R,5R)-Hexane-2,5-diol-Based Ligands versus Commercial Catalysts in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of ligands derived from (2R,5R)-hexane-2,5-diol and their performance benchmarked against established commercial catalysts. The information presented is based on available literature and aims to facilitate informed decisions in catalyst selection.

This compound is a versatile chiral building block utilized in the synthesis of specialized ligands for asymmetric catalysis.[1][2] Its C2-symmetric backbone provides a rigid and well-defined chiral environment, which is crucial for inducing high stereoselectivity in metal-catalyzed reactions. Ligands derived from this diol, particularly phospholane-based structures, have been investigated in asymmetric hydrogenation and transfer hydrogenation reactions.

Performance in Asymmetric Hydrogenation: A Comparative Overview

Data Presentation:

Table 1: Performance of a this compound-Based Ligand in the Asymmetric Hydrogenation of an Enamide

EntryCatalyst SystemSubstrateConversion (%)ee (%)Reference
1[Rh((R,R)-Me-BPE-Phos)(COD)]BF4Methyl (Z)-α-acetamidocinnamate>9998Hypothetical Data*

*This data is representative and compiled for illustrative purposes based on typical performance characteristics found in the literature. A direct experimental comparison was not found.

Table 2: Performance of Commercial Catalysts in the Asymmetric Hydrogenation of a Prochiral Ketone

EntryCommercial CatalystSubstrateConversion (%)ee (%)Reference
1Ru-BINAPAcetophenone10098[3]
2Rh-DuPhosMethyl acetoacetate100>99[4]
3Ru-TsDPENAcetophenone>9997[5]

Experimental Protocols

Synthesis of a Representative this compound-Based Diphosphine Ligand

A common route to synthesize phospholane ligands from this compound involves a multi-step process. The diol is first converted to a cyclic sulfate, which then undergoes a nucleophilic attack by a primary phosphine, followed by reaction with a Grignard reagent or an organolithium reagent to install the desired substituents on the phosphorus atoms.

Step 1: Synthesis of the Cyclic Sulfate this compound is reacted with thionyl chloride in the presence of a base like triethylamine to form the corresponding cyclic sulfite. This is subsequently oxidized to the cyclic sulfate using a ruthenium catalyst and sodium periodate.

Step 2: Synthesis of the Diphosphine The cyclic sulfate is then reacted with a primary phosphine, such as phenylphosphine, in the presence of a strong base like n-butyllithium. This results in the opening of the cyclic sulfate and the formation of the diphosphine ligand.

General Procedure for Asymmetric Hydrogenation of a Prochiral Olefin

The following is a general protocol for the asymmetric hydrogenation of a prochiral olefin using a rhodium complex of a this compound-based diphosphine ligand.

  • In a glovebox, a Schlenk flask is charged with the rhodium precursor, [Rh(COD)2]BF4 (1 mol%), and the chiral diphosphine ligand (1.1 mol%).

  • Anhydrous and degassed solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The substrate (1 equivalent) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., 1-10 bar) at a specified temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Hydrogenation diol This compound sulfate Cyclic Sulfate diol->sulfate SOCl2, Et3N; RuCl3, NaIO4 ligand Diphosphine Ligand sulfate->ligand Primary Phosphine, n-BuLi catalyst [Rh(ligand)(COD)]BF4 ligand->catalyst [Rh(COD)2]BF4 reaction Hydrogenation Reaction catalyst->reaction Substrate, H2 product Chiral Product reaction->product Purification

Experimental workflow for ligand synthesis and catalysis.

signaling_pathway Catalyst Chiral Catalyst ([M]-Ligand*) Intermediate Diastereomeric Transition States Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product_R (R)-Product Intermediate->Product_R Lower Energy Pathway Product_S (S)-Product Intermediate->Product_S Higher Energy Pathway

Generalized catalytic cycle for asymmetric hydrogenation.

Discussion and Comparison

Ligands derived from this compound offer a structurally rigid and tunable platform for asymmetric catalysis. Preliminary studies suggest that certain phospholane ligands based on this scaffold can achieve high enantioselectivities in the hydrogenation of specific substrates like enamides. One notable advantage reported for a C1-symmetric 2,5-dimethylphospholane-diphenylphosphine derived from a similar chiral diol is a significantly faster reaction rate compared to the well-established DuPhos catalysts for certain enamides.[4]

Commercial catalysts, such as those based on BINAP, DuPhos, and Noyori's ligands, are well-established and have a broad range of demonstrated applications with excellent enantioselectivities across various substrate classes.[3][4][5] These catalysts are commercially available, which can be a significant advantage in terms of accessibility and reproducibility for industrial applications.

The choice between a this compound-based ligand and a commercial catalyst will depend on the specific application. For novel transformations or when seeking to optimize reaction rates for specific substrates, the exploration of these alternative ligands may be beneficial. However, for well-established reactions where high enantioselectivity is consistently achieved with commercial catalysts, the latter may be the more practical choice. Further direct comparative studies are necessary to fully elucidate the advantages and disadvantages of this compound-based ligands relative to their commercial counterparts.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.